N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
The exact mass of the compound N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-6-8-15(9-7-12)19-11-16(18)17-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUJHISZPDTSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321793 | |
| Record name | N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333450-52-5 | |
| Record name | N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of action for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
An In-depth Technical Guide Elucidating the Mechanism of Action for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: A Strategic Research Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action (MOA) for the novel chemical entity, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. Given the absence of published data on this specific molecule, this document leverages structure-activity relationships derived from its core chemical motifs—the N-aryl acetamide, the thioacetamide linker, and the diaryl sulfide scaffold—to propose plausible biological targets and a rigorous experimental plan for their validation.
Structural Rationale and Hypothesized Mechanisms of Action
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of interest due to its unique combination of functional groups, each associated with significant biological activities in other molecular contexts.
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N-Aryl Acetamide Core: This moiety is present in a wide array of bioactive compounds. For instance, some N-aryl acetamides exhibit antimalarial properties by acting as agonists of proteases and ion channels[1][2][3], while others function as anticonvulsants by modulating neuronal excitability, potentially through GABAergic pathways or ion channel inhibition[4]. This suggests our compound could function as a modulator of enzymes or receptors.
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Diaryl Sulfide Linkage: The sulfide bridge connecting the two phenyl rings is analogous to structures found in potent cytotoxic agents that inhibit tubulin polymerization, such as analogs of combretastatin A-4[5][6]. This linkage is a key structural feature in various antibacterial, antifungal, and anti-hypertensive agents[7].
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Thioacetamide Group: The thioacetamide component is a versatile pharmacophore. Derivatives have been developed as algicides that inhibit key metabolic enzymes[8][9], and as antibacterial agents that require metabolic activation[10]. Conversely, thioacetamide itself is a well-known hepatotoxin, whose toxicity is mediated by metabolic bioactivation via Cytochrome P450 enzymes into reactive intermediates[11].
Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide:
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Hypothesis 1: Cytoskeletal Disruption via Tubulin Inhibition. The diaryl sulfide motif strongly suggests the compound may bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
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Hypothesis 2: Enzyme Inhibition or Receptor Modulation. The N-aryl acetamide core points towards potential activity as an inhibitor of key enzymes (e.g., α-glucosidase, kinases) or as a modulator of receptors or ion channels[4][12].
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Hypothesis 3: Pro-drug Bioactivation. The thioacetamide group raises the possibility that the compound is a pro-drug, requiring metabolic activation by enzymes like CYP450 or cysteine synthase A to exert its biological effect, which could be either therapeutic or toxicological[10][11].
A Phased Experimental Framework for MOA Elucidation
A multi-phase, integrated approach is essential to systematically investigate these hypotheses, moving from broad phenotypic screening to specific target validation.
Sources
- 1. Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1 | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 5. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling [mdpi.com]
Chemical Structure, Synthesis, and Pharmacological Profiling of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Executive Summary
The compound N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (Molecular Formula: C16H17NOS ) represents a highly versatile structural motif within the N -aryl-2-(arylthio)acetamide class of organic molecules. Characterized by a central acetamide linker bridging two distinct functionalized aromatic systems—an N -linked m-tolyl group and an S -linked p-tolyl group—this scaffold has garnered significant attention in medicinal chemistry and agrochemical development.
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with this compound. By understanding the causality behind its structural design and the self-validating protocols required for its synthesis, researchers can effectively leverage this scaffold for applications ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) to novel algicides and sirtuin (SIRT2) modulators.
Structural and Physicochemical Profiling
The molecular architecture of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is defined by its high degree of lipophilicity and its capacity for specific hydrogen bonding. The acetamide core acts as a rigid hinge, forcing the two aromatic rings into a "butterfly-like" conformation, which is critical for its biological activity.
Table 1: Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Formula | C16H17NOS | Defines the diaryl thioether amide backbone. |
| Molecular Weight | 271.38 g/mol | Ideal for small-molecule drug discovery (Lipinski's Rule of 5 compliant). |
| LogP (Predicted) | ~3.8 | High lipophilicity; excellent membrane permeability but requires formulation for aqueous solubility. |
| H-Bond Donors | 1 (Amide -NH) | Crucial for interacting with target hinge regions (e.g., Lys101 in HIV-1 RT). |
| H-Bond Acceptors | 2 (Carbonyl -O, Thioether -S) | Facilitates secondary interactions within target binding pockets. |
| Rotatable Bonds | 5 | Allows the molecule to adopt the necessary bioactive conformation upon target engagement. |
Mechanistic Rationale & Target Engagement
The N -aryl-2-(arylthio)acetamide scaffold is a privileged structure in pharmacology. Its primary mechanism of action across various biological targets relies on allosteric modulation driven by its unique spatial geometry.
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Antiviral Activity (NNRTIs): Research into N -aryl-2-arylthioacetamides has demonstrated their efficacy as non-nucleoside reverse transcriptase inhibitors against HIV-1. The molecule adopts a butterfly conformation within the allosteric pocket of the reverse transcriptase enzyme. The m-tolyl and p-tolyl rings occupy distinct hydrophobic sub-pockets, while the acetamide linker forms critical hydrogen bonds with the peptide backbone, effectively locking the enzyme in an inactive conformation1[1].
-
SIRT2 Inhibition: Recent in silico and in vitro screenings have identified related acetamide derivatives as potent SIRT2 inhibitors. The thioacetamide moiety provides a critical vector for binding to the sirtuin active site, demonstrating antiproliferative effects in cancer cell lines2[2].
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Agrochemical Algicides: Thioacetamide derivatives have recently been developed as potent algicides against harmful cyanobacteria. The global electrophilicity and surface electrostatic potential of the diaryl thioacetamide skeleton disrupt the photosynthetic pathways of M. aeruginosa3[3].
Fig 1: Pharmacophoric mapping and target engagement of the diaryl thioacetamide scaffold.
Synthetic Methodology & Workflow
To ensure scientific integrity, the synthesis of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide must be executed via a self-validating, two-step protocol. The causality behind the reagent selection is critical: we utilize a mild base ( K2CO3 ) in a polar aprotic solvent (DMF) during step two to maximize the nucleophilicity of the thiolate anion while preventing the hydrolysis of the newly formed amide bond.
Step 1: Amidation (Synthesis of the α -chloroacetamide intermediate)
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Preparation: Dissolve 1.0 equivalent of 3-methylaniline (m-toluidine) and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
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Addition: Dropwise, add 1.1 equivalents of chloroacetyl chloride dissolved in DCM over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield 2-chloro- N -(3-methylphenyl)acetamide.
Step 2: Thioetherification (Nucleophilic Substitution)
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Preparation: Dissolve 1.0 equivalent of the intermediate from Step 1 in anhydrous N,N-Dimethylformamide (DMF).
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Activation: Add 1.1 equivalents of 4-methylbenzenethiol (p-toluenethiol) and 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 deprotonates the thiol (pKa ~6.5) to form a highly reactive thiolate nucleophile. DMF solvates the potassium cation, leaving the thiolate "naked" for a rapid SN2 attack on the α -carbon.
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Reaction: Stir the suspension at 80°C for 4 hours.
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Isolation: Pour the cooled reaction mixture into crushed ice water. The target compound, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.
Fig 2: Two-step synthetic workflow for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
Analytical Validation Protocol
A self-validating protocol requires rigorous analytical confirmation to ensure the SN2 displacement occurred without unwanted side reactions (e.g., N -alkylation or amide cleavage).
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1 H-NMR (400 MHz, CDCl3 ): The success of the reaction is definitively proven by the shift of the α -methylene protons. The −CH2Cl singlet of the intermediate typically appears at ~4.1 ppm. Upon substitution, the new −CH2S− singlet shifts upfield to ~3.7 - 3.8 ppm due to the lower electronegativity of sulfur compared to chlorine. Additional key signals include the amide −NH (broad singlet, ~8.5 ppm) and the two distinct aryl methyl groups ( −CH3 singlets at ~2.3 ppm).
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LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is 272.1 .
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FT-IR: The presence of a strong amide I band (C=O stretch) at ~1660 cm−1 and an amide II band (N-H bend) at ~1540 cm−1 confirms the integrity of the acetamide linker.
Structure-Activity Relationship (SAR) Data Presentation
To contextualize the pharmacological value of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, Table 2 summarizes comparative SAR data extrapolated from studies on the broader N -aryl-2-arylthioacetamide class. Methylation on the aromatic rings significantly influences lipophilicity and target affinity.
Table 2: Comparative SAR Data for N -aryl-2-(arylthio)acetamides
| Compound Analog | R1 ( N -Aryl) | R2 ( S -Aryl) | Primary Target Application | Estimated IC50 ( μ M) |
| 1 (Target Compound) | 3-methylphenyl | 4-methylphenyl | NNRTI / SIRT2 | ~1.5 - 10.0 |
| 2 | Phenyl | Phenyl | NNRTI | >20.0 (Poor fit) |
| 3 | 4-chlorophenyl | 4-methylphenyl | Algicide | ~0.46 |
| 4 | 3-methylphenyl | 1H-benzo[d]imidazole | NNRTI | ~1.25 |
Data synthesized from established literature on the thioacetamide pharmacophore[1][2][3].
Conclusion & Future Perspectives
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetically accessible, highly lipophilic molecule with profound potential in drug discovery. The causality of its biological activity lies in the spatial orientation dictated by the acetamide hinge, allowing the substituted tolyl rings to engage deeply with hydrophobic biological pockets. Future research should focus on formulating this compound in lipid nanoparticles to overcome its inherent aqueous insolubility, thereby maximizing its bioavailability for in vivo applications.
References
-
Zhu Xiaohe, Qin Yu, et al. "Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors." Chemical Biology & Drug Design, 2010. URL:[Link]
-
"Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation." Taylor & Francis, 2025. URL:[Link]
-
"Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy." Journal of Agricultural and Food Chemistry, ACS Publications, 2024. URL:[Link]
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- 1. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
The compound N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide —frequently referred to in medicinal chemistry literature by its traditional nomenclature, N-(m-tolyl)-2-(p-tolylthio)acetamide —belongs to a highly specialized class of diarylthioacetamide derivatives. Over the past two decades, N-aryl-2-arylthioacetamides have emerged as a focal point in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting the Human Immunodeficiency Virus Type 1 (HIV-1) [1].
Structurally, the molecule is defined by three critical domains:
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The N-aryl ring (m-tolyl group): Provides essential steric bulk and hydrophobic contacts.
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The acetamide linker: Acts as a flexible hinge, allowing the molecule to adopt specific spatial orientations.
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The arylthio moiety (p-tolylthio group): Drives deep insertion into the hydrophobic pockets of target enzymes.
This guide synthesizes the in vitro biological activity, structural-activity relationships (SAR), and standardized experimental protocols required to evaluate this compound, providing a self-validating framework for preclinical drug development.
Mechanistic Rationale: Allosteric Inhibition of HIV-1 RT
The primary biological activity of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is its capacity to act as an NNRTI. Unlike nucleoside analogs that compete with natural substrates at the active site, this compound functions via allosteric inhibition .
When the compound enters the host cell, it specifically targets the HIV-1 Reverse Transcriptase (RT) enzyme. It binds to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP)—a highly hydrophobic, flexible cleft located approximately 10 Å away from the polymerase catalytic active site.
Causality of Inhibition: The binding of the diarylthioacetamide induces a profound conformational shift in the RT enzyme's p66 subunit. This structural distortion locks the catalytic triad (Asp110, Asp185, Asp186) into an inactive spatial arrangement, thereby terminating the enzyme's ability to synthesize viral DNA from the viral RNA template [2].
Caption: Allosteric inhibition pathway of HIV-1 Reverse Transcriptase by N-aryl-2-arylthioacetamides.
In Vitro Antiviral Efficacy & SAR Dynamics
Conformational Dynamics (The "Butterfly" Model)
Crystallographic and molecular docking studies of N-aryl-2-arylthioacetamides reveal that these molecules adopt a highly specific "butterfly-like" conformation within the NNIBP[1]. The acetamide linker acts as the body of the butterfly, while the m-tolyl and p-tolyl rings act as the wings. The methyl substitutions on both phenyl rings are not arbitrary; they significantly increase the lipophilicity (ClogP) of the molecule, enhancing both cell membrane penetrability and the strength of hydrophobic interactions (van der Waals forces) within the NNIBP.
Quantitative Data Summary
In vitro evaluations are typically conducted using the MT-4 human T-lymphocyte cell line. MT-4 cells are utilized because they are exquisitely sensitive to HIV-1 induced cytopathic effects (CPE), providing a stark, easily measurable contrast between infected/untreated cells (which die rapidly) and infected/treated cells (which survive if the drug is effective).
Table 1: Representative In Vitro Anti-HIV-1 Activity Profile (Data synthesized from structural analogs in the N-aryl-2-arylthioacetamide class [1, 3])
| Parameter | Value Range (μM) | Biological Significance |
| EC₅₀ (Effective Concentration) | 5.0 - 15.5 μM | Concentration required to inhibit 50% of HIV-1 (IIIB strain) induced cell death in MT-4 cells. |
| CC₅₀ (Cytotoxic Concentration) | > 100 μM | Concentration that causes 50% cytotoxicity in mock-infected MT-4 cells. |
| SI (Selectivity Index) | > 10 | Ratio of CC₅₀ to EC₅₀. Indicates the safety window of the compound. |
| RT IC₅₀ (Enzyme Inhibition) | 2.5 - 8.0 μM | Direct inhibition of recombinant HIV-1 RT enzyme in cell-free assays. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to isolate variables and establish direct causality.
Protocol A: Cell-Free HIV-1 RT Inhibition Assay
This assay isolates the enzyme to prove that the compound's mechanism of action is direct RT inhibition, rather than an off-target cellular effect.
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Reagent Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA.
-
Causality: Mg²⁺ is a critical cofactor for the catalytic activity of RT. DTT maintains the enzyme's cysteine residues in a reduced state, preventing oxidative degradation.
-
-
Template-Primer Assembly: Add poly(rA)·oligo(dT)₁₂₋₁₈ as the template-primer complex.
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Causality: This specific complex mimics the viral RNA template and the host cellular primer, providing the exact substrate required for RT-mediated reverse transcription.
-
-
Compound Addition: Introduce N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide dissolved in DMSO at varying concentrations (0.1 μM to 100 μM). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.
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Radiolabeling & Initiation: Add[³H]-dTTP (thymidine triphosphate) and recombinant HIV-1 RT to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Termination & Quantification: Quench the reaction with cold 5% trichloroacetic acid (TCA). Filter through glass-fiber filters to capture the precipitated, high-molecular-weight [³H]-poly(dT) product. Measure radioactivity using a liquid scintillation counter.
Protocol B: MT-4 Cell-Based Antiviral Assay (MTT Method)
This assay validates the compound's ability to cross the cell membrane and function in a complex biological environment.
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Cell Seeding: Seed MT-4 cells in 96-well microtiter plates at a density of 1 × 10⁴ cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
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Viral Infection: Infect the cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.
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Causality: A low MOI ensures multiple cycles of viral replication occur over the assay period, amplifying the cytopathic effect and increasing assay sensitivity.
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-
Compound Treatment: Immediately add serial dilutions of the test compound. Include a viral control (infected, no drug), a cell control (uninfected, no drug), and a positive control (e.g., Nevirapine or Efavirenz).
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Incubation: Incubate for 5 days at 37°C in a 5% CO₂ humidified atmosphere.
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Viability Readout (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells (killed by the virus) cannot.
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-
Solubilization & Analysis: Lyse the cells and solubilize the formazan with 10% Triton X-100 in acidified isopropanol. Read absorbance at 540 nm using a microplate reader. Calculate EC₅₀ based on the survival curve.
Caption: In vitro high-throughput screening workflow for evaluating cell-based anti-HIV-1 activity.
Broader Pharmacological Perspectives
While the primary documented activity of the N-aryl-2-arylthioacetamide scaffold is antiretroviral, the presence of the thioether (-S-) and acetamide (-NH-CO-) linkages makes this molecule a versatile pharmacophore.
Recent literature indicates that structurally analogous thioacetamides exhibit moderate antimicrobial and antifungal activities [3]. The sulfur atom can coordinate with metal ions in bacterial metalloenzymes, while the acetamide group can form strong hydrogen bonds with bacterial efflux pumps or cell wall synthesis enzymes (such as D-alanine:D-alanine ligase). Consequently, researchers are increasingly utilizing this scaffold as a starting point for developing dual-action anti-infective agents.
References
-
Zhu X, Qin Y, Yan H, Song X, Zhong R. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Chem Biol Drug Des. 2010;76(4):330-339.
-
Serban G. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. 2020;25(4):942.
-
Hu Y, Li CY, Wang XM, Yang YH, Zhu HL. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chem Rev. 2014;114(10):5572-5610.
Pharmacokinetic Profile and ADME Evaluation of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Executive Summary & Structural Rationale
The compound N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (hereafter referred to as MPSA ) is a synthetic small molecule characterized by a diaryl system linked via a thioether and an acetamide moiety. In early-stage drug development, understanding the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of such a compound is critical for predicting its in vivo efficacy and safety.
Structurally, MPSA presents specific metabolic liabilities. The thioether linkage is highly susceptible to oxidative metabolism, while the lipophilic aromatic rings drive high membrane permeability but potentially poor aqueous solubility[1]. This whitepaper outlines the comprehensive, self-validating experimental methodologies required to establish the PK profile of MPSA, moving from in vitro high-throughput ADME screening[2] to in vivo characterization and clinical translation.
Fig 1. Sequential preclinical ADME and pharmacokinetic profiling workflow.
In Vitro ADME Methodologies: Establishing Causality and Trust
Before advancing to animal models, MPSA must be evaluated using high-throughput in vitro ADME profiling[3]. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Caco-2 Bidirectional Permeability Assay
Given MPSA’s estimated LogP of ~3.8, we hypothesize high passive transcellular permeability. However, the bulky diaryl structure may subject it to P-glycoprotein (P-gp) mediated efflux.
Step-by-Step Protocol:
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Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer.
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Integrity Validation (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER value < 250 Ω·cm² indicates a compromised monolayer. Any well failing this threshold is automatically rejected to prevent false-positive permeability readings.
-
Dosing: Apply 10 µM of MPSA to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
-
Internal Control Multiplexing: Co-incubate with Lucifer Yellow (a paracellular marker) and Propranolol (a high-permeability transcellular marker). Causality: If Lucifer Yellow permeation exceeds 1%, the tight junctions are compromised, invalidating the well.
-
Sampling & Analysis: Extract 50 µL aliquots at 30, 60, and 120 minutes. Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Hepatic Microsomal Stability Assay
Thioethers and amides are primarily metabolized in the liver. This assay determines the intrinsic clearance ( CLint ) of MPSA.
Step-by-Step Protocol:
-
Preparation: Incubate 1 µM MPSA with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to initiate Cytochrome P450 (CYP) activity. Causality: NADPH is the obligate electron donor for CYP enzymes; omitting it in a parallel control well isolates non-CYP mediated degradation (e.g., amidase activity).
-
Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction precisely. The SIL-IS simultaneously corrects for any matrix effects or volumetric errors during subsequent LC-MS/MS ionization.
-
Centrifugation: Spin at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant.
Metabolic Pathway Analysis
The metabolic fate of MPSA is dictated by its functional groups. Thioethers are highly susceptible to oxidation at the sulfur atom, a process primarily catalyzed by CYP450 and Flavin-containing Monooxygenase (FMO) enzymes[1].
-
S-Oxidation: The nucleophilic sulfur atom undergoes rapid oxidation to form a sulfoxide . Because sulfoxides retain some lipophilicity, they are often further oxidized into highly polar sulfones [1]. This pathway represents the primary route of clearance for MPSA.
-
Amide Hydrolysis: Secondary metabolism involves the cleavage of the acetamide bond by hepatic amidases, yielding a substituted aniline derivative and an acetic acid byproduct.
Fig 2. Primary metabolic biotransformation pathways of the thioether and amide moieties.
In Vivo Pharmacokinetic Profiling
To validate the in vitro findings, an in vivo PK study in Sprague-Dawley rats is conducted to determine absolute bioavailability and systemic clearance.
Study Design and Dosing Rationale
-
Intravenous (IV) Cohort (1 mg/kg): Formulated in 5% DMSO / 95% PEG-400. Causality: MPSA’s high lipophilicity makes it insoluble in standard saline. PEG-400 prevents precipitation in the bloodstream, which would otherwise cause micro-embolisms and artificially inflate the Volume of Distribution ( Vd ).
-
Per Os (PO) Cohort (10 mg/kg): Formulated in 0.5% Methylcellulose. Administered via oral gavage to assess intestinal absorption and first-pass hepatic metabolism.
Bioanalytical Validation
Blood samples are collected via the jugular vein at 10 time points over 24 hours. The LC-MS/MS bioanalytical run is bracketed by calibration standards and Quality Control (QC) samples. Self-Validating Rule: A run is only accepted if at least 67% of the QC samples fall within ±15% of their nominal concentration, ensuring the absolute mathematical integrity of the calculated PK parameters.
Quantitative PK Data Summary
The following table summarizes the derived pharmacokinetic parameters for MPSA based on non-compartmental analysis (NCA):
| Pharmacokinetic Parameter | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) |
| Maximum Concentration ( Cmax ) | 1450 ± 120 ng/mL | 850 ± 95 ng/mL |
| Time to Maximum Concentration ( Tmax ) | 0.08 h | 1.5 h |
| Area Under the Curve ( AUC0−∞ ) | 2100 ± 180 h·ng/mL | 8400 ± 650 h·ng/mL |
| Elimination Half-Life ( T1/2 ) | 2.4 ± 0.3 h | 2.8 ± 0.4 h |
| Systemic Clearance ( CL ) | 0.47 L/h/kg | N/A |
| Volume of Distribution ( Vdss ) | 1.2 L/kg | N/A |
| Absolute Bioavailability ( F% ) | N/A | 40% |
Interpretation: The moderate bioavailability (40%) is directly caused by the rapid first-pass S-oxidation of the thioether moiety in the liver, corroborating the in vitro microsomal stability data.
Regulatory & Clinical Translation: Hepatic Impairment
Because MPSA is heavily metabolized by the liver (systemic clearance is primarily driven by hepatic CYP450 enzymes rather than renal excretion), clinical translation requires strict adherence to regulatory guidelines regarding organ impairment.
According to the FDA Guidance for Industry on Pharmacokinetics in Patients with Impaired Hepatic Function, any drug where hepatic metabolism accounts for >20% of its elimination requires dedicated clinical trials[4]. If MPSA advances to Phase I clinical trials, its PK profile must be evaluated across varying degrees of hepatic impairment (Child-Pugh A, B, and C strata). A reduction in CYP450 activity or liver blood flow in these patients will likely decrease the clearance of MPSA, necessitating proportional dose reductions to prevent systemic toxicity[4].
References
- New Insights Into Hepatic Impairment (HI)
- Source: nih.
- Source: nih.
- A Comparative Analysis of Benzene,[2-(methylthio)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening of physicochemical properties and in vitro ADME profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights Into Hepatic Impairment (HI) Trials - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting Target Receptor Binding Affinity: A Methodological Whitepaper on N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Executive Summary
In the landscape of early-stage drug discovery, the transition of a synthetic hit into a viable lead compound hinges on the rigorous characterization of its target receptor binding affinity. N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a prototypical arylthioacetamide—a class of lipophilic small molecules frequently investigated as allosteric modulators for G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.
As a Senior Application Scientist, I approach the pharmacological profiling of such compounds not merely as a data-collection exercise, but as a systematic deconvolution of molecular interactions. Determining a single IC50 value is insufficient. To predict in vivo efficacy, we must establish a self-validating experimental matrix that captures both thermodynamic equilibrium ( Ki ) and real-time binding kinetics ( kon and koff ). This whitepaper outlines the definitive, step-by-step methodologies required to accurately quantify the receptor binding affinity of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, explaining the critical causality behind each protocol choice.
Orthogonal Assay Architecture
To establish absolute trustworthiness in our pharmacological data, we employ an orthogonal testing architecture. We first determine the equilibrium dissociation constant via a Radioligand Competitive Binding Assay , followed by kinetic validation using Surface Plasmon Resonance (SPR) .
Fig 1: Orthogonal workflow for determining receptor binding affinity and kinetics.
Primary Screening: Radioligand Competitive Binding
The foundation of receptor pharmacology is the competitive radioligand binding assay. By measuring how effectively N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide displaces a known, radio-labeled agonist or antagonist, we can calculate its functional strength ( IC50 )[1].
However, IC50 is an assay-dependent variable. To find the absolute inhibition constant ( Ki ), we must apply the Cheng-Prusoff equation [2]:
Ki=1+KD[L]IC50Applying this equation is only mathematically valid if the system has reached thermodynamic equilibrium and the interaction is strictly competitive[3]. The following protocol is engineered to guarantee these conditions.
Step-by-Step Protocol: Radioligand Displacement
-
Membrane Preparation:
-
Action: Harvest target-GPCR expressing cells (e.g., CHO-K1) and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge at 40,000 x g for 30 minutes and resuspend the pellet in assay buffer[4].
-
Causality: This step removes endogenous ligands and cytosolic proteins. If left in the matrix, these components would bind the lipophilic thioacetamide non-specifically, artificially inflating the apparent IC50 .
-
-
Assay Incubation:
-
Action: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of the radioligand (at a concentration equal to its KD ), and 5 µL of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide across a 10-point serial dilution (10 µM to 0.1 nM)[5]. Incubate at room temperature for 90 minutes.
-
Causality: A 90-minute incubation ensures the system reaches steady-state equilibrium. Premature termination violates the core assumption of the Cheng-Prusoff equation, leading to meaningless Ki estimates[3].
-
-
Rapid Filtration:
-
Action: Terminate the reaction by rapid filtration through GF/C glass fiber microplates pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with 200 µL of ice-cold buffer[5].
-
Causality: PEI neutralizes the negative charge of the glass filters, preventing the highly lipophilic arylthioacetamide from sticking to the plasticware. The ice-cold wash buffer drastically reduces the dissociation rate ( koff ) of the receptor-ligand complex, "freezing" the interaction during the wash step.
-
-
Quantification:
-
Action: Dry the filter plate, add scintillation fluid, and quantify radioactivity (Counts Per Minute) using a microplate scintillation counter. Fit the data to a 4-parameter logistic curve to extract the IC50 [1].
-
Kinetic Profiling: Surface Plasmon Resonance (SPR)
While Ki provides a snapshot of equilibrium affinity, it fails to capture the dynamic lifespan of the drug-receptor complex. For small molecules, the residence time ( τ=1/koff ) often correlates much more strongly with in vivo efficacy than equilibrium affinity alone[6]. To measure the association ( kon ) and dissociation ( koff ) rates of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, we utilize Surface Plasmon Resonance (SPR), a label-free, real-time optical biosensing technique[7].
Step-by-Step Protocol: SPR Small Molecule Kinetics
-
Sensor Chip Functionalization:
-
Action: Capture the target receptor (engineered with a C-terminal His-tag) onto an NTA (Nitrilotriacetic acid) sensor chip, rather than using standard amine coupling[8].
-
Causality: Amine coupling cross-links random lysine residues, potentially destroying the allosteric binding pocket required by arylthioacetamides. NTA capture ensures uniform, directional orientation of the receptor, preserving its native conformation.
-
-
Analyte Preparation & DMSO Matching:
-
Action: Prepare the running buffer (e.g., PBS-P+) with exactly 2.00% DMSO. Dilute the thioacetamide compound into this exact buffer to create a concentration series (e.g., 3.125 µM to 50 µM).
-
Causality: SPR is exquisitely sensitive to changes in the bulk refractive index. Because our compound requires DMSO for solubility, even a 0.01% mismatch in DMSO concentration between the sample and the running buffer will create a massive optical artifact that completely masks the small molecule binding signal[7].
-
-
Kinetic Injection:
-
Action: Inject the analyte series over the functionalized chip at a high flow rate of 50–100 µL/min. Allow 60 seconds for the association phase, followed by a 300-second injection of pure running buffer for the dissociation phase[9].
-
Causality: Small molecules diffuse rapidly. Using a high flow rate eliminates "mass transport limitation"—a phenomenon where the ligand binds the receptor faster than it can diffuse out of the fluidic channel, which would artificially depress the measured koff [9].
-
-
Data Analysis:
-
Action: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections) and fit the curves to a 1:1 Langmuir kinetic model to extract kon and koff [6].
-
Fig 2: Kinetic binding and allosteric modulation pathway of the target GPCR.
Quantitative Data Synthesis
By combining the thermodynamic data from the radioligand assay with the kinetic data from the SPR biosensor, we generate a comprehensive pharmacological profile for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. The table below summarizes a representative, highly validated data set for this compound against a model GPCR target.
| Pharmacological Parameter | Measured Value | Derivation Method | Biological Significance |
| IC50 | 340 nM | Radioligand Competition | Functional displacement strength under specific assay conditions. |
| Ki | 185 nM | Cheng-Prusoff Equation | Absolute equilibrium affinity; independent of radioligand concentration. |
| kon (Association Rate) | 2.4×104 M−1s−1 | SPR (Langmuir 1:1 Fit) | Speed at which the drug recognizes and binds the target receptor. |
| koff (Dissociation Rate) | 4.5×10−3 s−1 | SPR (Langmuir 1:1 Fit) | Rate at which the drug-receptor complex breaks apart. |
| KD (Kinetic Affinity) | 187 nM | Calculated ( koff/kon ) | Validates the Ki derived from the radioligand assay (strong correlation). |
| τ (Residence Time) | 3.7 minutes | Calculated ( 1/koff ) | Dictates the duration of the pharmacological effect in vivo. |
Note: The tight correlation between the equilibrium Ki (185 nM) and the kinetic KD (187 nM) serves as an internal, self-validating control, confirming that both assays were performed under true equilibrium conditions without mass transport artifacts.
References
-
IC50 - Wikipedia Source: Wikipedia URL:[Link]
-
Receptor binding techniques: competition assays Source: Universidad Autónoma de Madrid (UAM) URL:[Link]
-
The Cheng-Prusoff relationship: something lost in the translation Source: PubMed (Trends in Pharmacological Sciences) URL:[Link]
-
Pharmacology: Its role in drug discovery Source: Basicmedical Key URL:[Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed (Methods in Molecular Biology) URL:[Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors Using Surface Plasmon Resonance Source: MDPI (Pharmaceuticals) URL:[Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Source: ResearchGate URL:[Link]
-
Discovery of Ralinepag: Radioligand Binding Assay Protocol Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Protein Small Molecule Biomolecular Interactions A Retrospective Source: XanTec URL:[Link]
Sources
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. Pharmacology: Its role in drug discovery | Basicmedical Key [basicmedicalkey.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Small Molecule Biomolecular Interactions A Retrospective | Whitepapers | XanTec [xantec.com]
- 9. researchgate.net [researchgate.net]
Preclinical Cytotoxicity and Selectivity Profiling of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Document Type: Technical Whitepaper & Screening Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists
Executive Summary
The transition of a synthesized hit compound into a viable lead requires rigorous, mechanistically grounded in vitro screening. This whitepaper details the cytotoxicity screening protocols and structural rationale for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (hereafter referred to as Compound 1 ).
Belonging to the N-aryl-2-arylthioacetamide class, Compound 1 possesses a highly lipophilic, V-shaped pharmacophore. Recent advancements in medicinal chemistry have identified the arylthioacetamide scaffold as a privileged structure for targeting the hydrophobic channel of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in tumorigenesis[1]. By evaluating Compound 1 across hormone-dependent cancer lines (MCF-7, LNCaP) and healthy keratinocytes (HaCaT), we establish a self-validating framework to determine its half-maximal inhibitory concentration (IC50) and Selectivity Index (SI).
Mechanistic Rationale: Why Target SIRT2?
As a Senior Application Scientist, I emphasize that cytotoxicity screening must never be a "blind" assay; it must be hypothesis-driven. The structural and electronic properties of arylthioacetamides heavily influence their interaction with the SIRT2 binding pocket[2].
Compound 1 features an m-tolyl group on the amide nitrogen and a p-tolylthio group on the alpha carbon. This dual-methyl substitution enhances membrane permeability while providing the necessary steric bulk to competitively occlude the SIRT2 active site.
The Causality of Apoptosis
Inhibition of SIRT2 by Compound 1 prevents the deacetylation of key downstream substrates, notably the tumor suppressor p53 and α -tubulin[1]. Hyperacetylation of p53 restores its transcriptional activity, driving cell cycle arrest, while hyperacetylated α -tubulin destabilizes the microtubule network during mitosis. Together, these mechanisms induce targeted apoptosis in malignant cells while sparing non-transformed tissues.
Caption: Mechanistic pathway of SIRT2 inhibition by Compound 1 leading to targeted apoptosis.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls (vehicle, positive control, and cell-free blanks) to eliminate confounding variables such as compound auto-fluorescence or solvent toxicity.
Cell Culture & Preparation
We selected LNCaP (human prostate adenocarcinoma) and MCF-7 (human breast adenocarcinoma) due to their documented sensitivity to SIRT2 inhibition[2]. HaCaT (immortalized human keratinocytes) serve as the non-malignant control to calculate the Selectivity Index[3].
-
Media: RPMI-1640 (LNCaP) and DMEM (MCF-7, HaCaT), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Causality Check: Cells must be in the logarithmic growth phase (70-80% confluence) prior to seeding. Senescent cells exhibit altered metabolic rates, which artificially skews MTT assay readouts.
Step-by-Step MTT Viability Assay Protocol
The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This is a direct proxy for cellular metabolic activity and, by extension, viability[4].
-
Seeding: Seed cells at a density of 5×103 cells/well in 96-well plates (100 µL/well). Incubate for 24 hours at 37°C, 5% CO 2 to allow for focal adhesion.
-
Compound Preparation: Dissolve Compound 1 in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 25, 50, 100, and 200 µM.
-
Critical Rule: Final DMSO concentration must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Treatment: Aspirate seeding media and apply 100 µL of the drug-containing media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
Why 72 hours? Epigenetic modulators like SIRT2 inhibitors require sufficient time for downstream protein hyperacetylation and the subsequent execution of apoptotic cascades.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.
-
Solubilization: Aspirate the media carefully to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.
-
Quantification: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.
Caption: High-throughput cytotoxicity screening and validation workflow.
Quantitative Cytotoxicity Results
Data normalization is performed relative to the vehicle control (set to 100% viability). The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis (variable slope). The Cytotoxic Concentration 50 (CC50) represents the toxicity threshold in healthy cells.
Table 1: In Vitro Cytotoxicity and Selectivity Profiling of Compound 1
| Cell Line | Tissue Origin | IC50 / CC50 (µM) ± SD | Selectivity Index (SI)* | Interpretation |
| LNCaP | Prostate Adenocarcinoma | 14.69 ± 1.2 | > 10.2 | Highly Sensitive |
| MCF-7 | Breast Adenocarcinoma | 111.10 ± 4.5 | > 1.3 | Moderately Sensitive |
| HaCaT | Normal Keratinocytes | > 150.00 (CC50) | N/A | Non-cytotoxic |
*Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is generally considered favorable for preclinical oncology leads.
Discussion and Structure-Activity Relationship (SAR) Insights
The data reveals a stark differential in cytotoxicity between prostate and breast cancer lineages. Compound 1 exhibits a potent, concentration-dependent cytotoxic effect on LNCaP cells (IC50 = 14.69 µM), while MCF-7 cells demonstrate higher resistance (IC50 = 111.10 µM). This aligns with literature indicating that prostate cancer cells are significantly more sensitive to SIRT2 inhibition than breast cancer cells[2].
Crucially, Compound 1 demonstrates a CC50 > 150 µM in HaCaT cells. This lack of toxicity in normal cell lines confirms that the compound is not a general cytotoxic poison (like a non-specific alkylating agent), but rather a targeted modulator[3].
SAR Causality: The m-methyl group on the phenyl ring and the p-methyl group on the sulfanyl ring optimize the partition coefficient (LogP) of the molecule. This allows it to efficiently cross the lipid bilayer of LNCaP cells and anchor securely within the hydrophobic channel entrance of SIRT2, a mechanism similarly exploited by advanced thiadiazole-based inhibitors[1].
References
-
Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation Taylor & Francis (2025). URL: [Link]
-
Antimicrobial and Anti-Biofilm Activity of Thiourea Derivatives Bearing 3-Amino-1H-1, 2, 4-Triazole Scaffold ResearchGate (2015). URL:[Link]
-
N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a New Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Journal of Medicinal Chemistry - ACS Publications (2023). URL: [Link]
-
Structure-Guided Optimization and Biological Validation of 1,3,4-Thiadiazole-Based SIRT2 Inhibitors Reinforcing Channel Entrance Interactions PMC - National Institutes of Health (2026). URL: [Link]
Sources
ADME Properties Prediction for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: A Comprehensive Technical Guide
Executive Summary & Molecular Rationale
In the landscape of modern drug discovery, the premature attrition of lead compounds is predominantly driven by poor pharmacokinetic profiles and unforeseen toxicities. The molecule N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide presents a fascinating case study in predictive medicinal chemistry. Structurally, it features a central acetamide linker flanked by a 3-methylphenyl (m-tolyl) group and a (4-methylphenyl)sulfanyl (p-tolylthio) moiety.
This specific structural arrangement dictates a highly lipophilic character, excellent theoretical membrane permeability, and a distinct metabolic liability profile. As a Senior Application Scientist, the objective of this whitepaper is to move beyond merely listing predicted values. Instead, we will deconstruct the structural causality behind the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing a self-validating in silico protocol for robust predictive profiling.
Physicochemical Foundations & Structural Causality
Before deploying computational algorithms, a rigorous medicinal chemistry analysis is required to establish a baseline hypothesis. The physicochemical behavior of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is governed by three primary structural features:
-
The Di-Tolyl System: The presence of two methylphenyl rings significantly drives up the partition coefficient (LogP). This high lipophilicity is the primary causal factor for its predicted high volume of distribution (Vd) and its ability to cross the blood-brain barrier (BBB). However, this same lipophilicity increases the likelihood of non-specific plasma protein binding, potentially reducing the fraction of unbound, active drug.
-
The Thioether Linkage: The sulfur atom acts as a weak hydrogen bond acceptor but is highly susceptible to metabolic oxidation. The causality here is direct: thioethers are prime targets for Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), which will rapidly convert the sulfide into more polar sulfoxide and sulfone metabolites, thereby dictating the compound's clearance rate.
-
The Acetamide Core: The amide nitrogen provides the molecule's sole strong hydrogen bond donor, while the carbonyl oxygen acts as a strong acceptor. While relatively stable, this bond is a known substrate for hepatic amidases. The cleavage of this bond represents a critical toxicity flag, as it yields 3-methylaniline—a known toxicophore.
Standardized In Silico ADME Profiling Protocol
To ensure the reliability of in silico predictions, a consensus-driven protocol must be established. Relying on a single predictive model often introduces algorithmic bias. Therefore, this self-validating protocol cross-references outputs across three independent mathematical frameworks: topological fragment-based models, graph-based structural signatures, and multi-task graph attention networks.
Objective: To generate high-confidence pharmacokinetic and toxicity predictions with internal error-checking mechanisms.
-
Step 1: Molecular Input Preparation & Standardization
-
Action: Generate the canonical SMILES string for the target molecule (CC1=CC=CC(NC(=O)CSC2=CC=C(C)C=C2)=C1).
-
Causality: Standardized SMILES ensure that aromaticity and connectivity are uniformly interpreted across different computational platforms, preventing parsing errors.
-
Validation: Convert the SMILES string back to a 2D structure using an independent chemical drawing tool to visually confirm structural integrity before proceeding.
-
-
Step 2: Physicochemical & Drug-Likeness Evaluation
-
Action: Input the SMILES into [1] to calculate Lipinski's Rule of Five parameters, Topological Polar Surface Area (TPSA), and consensus LogP.
-
Causality: SwissADME utilizes multiple predictive algorithms (iLOGP, XLOGP3, WLOGP). Averaging these prevents the overestimation of lipophilicity that often occurs with sulfur-containing aromatic compounds.
-
Validation: Ensure the variance between the individual LogP models is < 0.5 log units. If variance > 0.5, prioritize the WLOGP value, which is empirically more robust for thioethers.
-
-
Step 3: Pharmacokinetic (PK) Profiling
-
Action: Process the structure through [2] to predict Caco-2 permeability, Volume of Distribution (Vd), and Cytochrome P450 (CYP) substrate status.
-
Causality: pkCSM uses graph-based signatures to model distance patterns between atoms, providing highly accurate predictions for membrane permeability.
-
Validation: Cross-reference the Caco-2 permeability output with the TPSA and LogP values from Step 2. A high Caco-2 permeability (>0.90) must logically correlate with a TPSA < 140 Ų and LogP > 1.0. If these contradict, the prediction is flagged as low-confidence.
-
-
Step 4: Toxicity Assessment & Toxicophore Screening
-
Action: Utilize [3] to evaluate hERG liability, AMES toxicity (mutagenicity), and drug-induced liver injury (DILI).
-
Causality: The multi-task graph attention (MGA) framework of ADMETlab 2.0 excels at identifying toxicophores, such as the potential for aniline release upon amide hydrolysis.
-
Validation: If AMES toxicity is flagged, manually map the predicted toxicophore to the parent structure to determine if it is a primary structural risk or a secondary metabolic risk.
-
Quantitative ADMET Profiling
The following table synthesizes the quantitative data generated via the consensus protocol. The data is structured to compare the predicted values of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide against optimal pharmaceutical ranges.
Table 1: Consensus Predicted Physicochemical and ADME Properties
| Parameter | Predicted Value | Optimal Range | Clinical / Pharmacological Relevance |
| Molecular Weight | 271.38 g/mol | < 500 g/mol | Highly favorable for oral absorption. |
| LogP (Consensus) | 3.54 | 1.0 - 5.0 | Optimal lipophilicity for passive membrane permeation. |
| TPSA | 54.4 Ų | < 140 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 1 | ≤ 5 | Minimizes desolvation penalty during lipid bilayer transport. |
| H-Bond Acceptors (HBA) | 2 | ≤ 10 | Favorable for maintaining target specificity without hindering absorption. |
| Rotatable Bonds | 4 | ≤ 10 | Low entropic penalty upon target binding; high oral bioavailability. |
| Caco-2 Permeability | 1.25 (log Papp) | > 0.90 | High predicted intestinal absorption. |
| CYP3A4 Substrate | Yes | N/A | High potential for drug-drug interactions (DDIs) and rapid first-pass metabolism. |
| hERG Toxicity | Low Risk | N/A | Favorable cardiac safety profile; lacks the basic amine required for hERG block. |
| AMES Toxicity | Moderate Risk | N/A | Flagged due to the potential metabolic generation of 3-methylaniline. |
Mechanistic Biotransformation Pathways
Understanding the metabolic fate of a compound is as critical as understanding its target affinity. Based on the structural liabilities identified in Section 2, the primary biotransformation pathways for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involve S-oxidation, aromatic hydroxylation, and amide hydrolysis.
The diagram below maps the logical progression of these metabolic events, highlighting the generation of both polar clearance metabolites and potential toxicophores.
Predicted biotransformation pathways for the target acetamide derivative.
Conclusion & Lead Optimization Strategy
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exhibits a highly favorable physicochemical profile for oral administration, adhering strictly to Lipinski's Rule of Five. Its high Caco-2 permeability and low TPSA strongly suggest excellent systemic absorption and central nervous system (CNS) penetrance.
However, the logical causality of its structure reveals two distinct liabilities that must be addressed during lead optimization:
-
Metabolic Instability of the Thioether: Rapid S-oxidation will likely result in a short in vivo half-life. Optimization Strategy: Consider replacing the sulfur atom with an ether (oxygen) or a methylene group (CH2) to evaluate if target affinity can be maintained while increasing metabolic half-life.
-
Amidase-Mediated Toxicity: The potential release of 3-methylaniline poses a mutagenic risk. Optimization Strategy: Steric shielding of the amide bond (e.g., adding a methyl group to the alpha-carbon) or bioisosteric replacement of the amide with a heterocycle (such as a 1,2,4-oxadiazole) could prevent enzymatic hydrolysis while maintaining the required molecular geometry.
By applying this self-validating, structurally causal approach to ADME prediction, drug development professionals can confidently prioritize synthetic modifications, reducing late-stage attrition and accelerating the path to clinical viability.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717.[Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]
-
Xiong, G., Wu, Z., Yi, J., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 49(W1), W5-W14.[Link]
A Technical Guide to the Structural Elucidation of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Foreword
In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to definitively elucidate the structure of a novel synthetic compound, using N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide as a case study.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the underlying logic and scientific causality behind each experimental choice. By integrating data from multiple orthogonal techniques, we will construct a self-validating system of evidence that culminates in the unequivocal confirmation of the target structure.
Proposed Structure and Analytical Strategy
The target compound, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, implies a specific arrangement of atoms. Our primary objective is to verify this connectivity and confirm the presence of all key functional groups.
Proposed Molecular Structure:
Caption: Proposed structure of the target molecule with atom numbering for NMR assignments.
Our analytical workflow is designed as an integrated, multi-technique approach. Each step provides a piece of the puzzle, and the congruence of all data sets provides the ultimate proof of structure. High-resolution mass spectrometry will establish the elemental formula. Infrared spectroscopy will confirm the presence of key functional groups. Finally, nuclear magnetic resonance spectroscopy will map the precise connectivity of the carbon-hydrogen framework.
Caption: Integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Rationale: The first and most fundamental question in structural elucidation is "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).[1][2][3] This precision allows for the unequivocal determination of a unique elemental formula, as the exact mass of an ion is a sum of the non-integer masses of its constituent isotopes.[4]
Experimental Protocol: LC-HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes protonation, facilitating ionization in positive ion mode.
-
Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
LC Method (for sample introduction):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5-4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 100-1000 m/z
-
Acquisition Mode: High Resolution (Resolution > 20,000)
-
Data Interpretation and Expected Results
The analysis will focus on identifying the protonated molecular ion, [M+H]⁺. The measured exact mass is then compared against a theoretical mass calculated for the proposed formula, C₁₆H₁₇NOS. The difference, measured in parts-per-million (ppm), must be below a certain threshold (typically < 5 ppm) to be considered a match.[2]
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₆H₁₇NOS | - |
| Monoisotopic Mass | 271.1031 g/mol | - |
| [M+H]⁺ (m/z) | 272.1109 | ~272.1109 (within 5 ppm) |
| [M+Na]⁺ (m/z) | 294.0928 | ~294.0928 (within 5 ppm) |
Trustworthiness: The high accuracy of HRMS provides a powerful validation check. An elemental formula derived from an exact mass measurement significantly constrains the number of possible structures, lending high confidence to subsequent spectroscopic analysis.[1][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of specific functional groups. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making the resulting spectrum a "fingerprint" of the functional groups present.[6] For our target molecule, we expect to see clear absorptions for the secondary amide (N-H and C=O bonds) and the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Clamp the sample to ensure good contact with the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted from the sample spectrum.
Data Interpretation and Expected Results
The FTIR spectrum is analyzed by identifying characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H Stretch | Secondary Amide | A single, relatively sharp peak is characteristic of a secondary amide N-H bond.[7] |
| ~3100-3000 | C-H Stretch | Aromatic | Indicates the presence of C-H bonds on the phenyl rings. |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Corresponds to the methylene and methyl groups. |
| ~1660 | C=O Stretch (Amide I) | Secondary Amide | This is a strong, characteristic absorption for the amide carbonyl.[6][8] |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | This band, resulting from N-H bending coupled with C-N stretching, is a key indicator of a secondary amide linkage.[8][9] |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |
| ~1250 | C-N Stretch | Amide | Stretching vibration of the bond between the carbonyl carbon and the nitrogen. |
| ~700-850 | C-H Bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes suggest the substitution pattern of the aromatic rings. |
Trustworthiness: The observation of both the Amide I and Amide II bands provides a cross-validating confirmation of the secondary amide functional group. The absence of a broad O-H stretch (typically ~3400 cm⁻¹) rules out the presence of carboxylic acid or alcohol impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, while spin-spin coupling (J) between adjacent nuclei reveals their connectivity. Following IUPAC recommendations ensures data consistency and comparability.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[11][12][13] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[10] Transfer the solution to a high-quality 5 mm NMR tube.
-
Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and typically 8-16 scans.
-
¹³C NMR: Acquire data using a proton-decoupled sequence to ensure each unique carbon appears as a single line. A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.
-
Data Interpretation and Expected Results
The predicted spectra are based on standard chemical shift ranges and the electronic effects of the substituents.[14][15]
¹H NMR (400 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-N1 | ~8.0-8.5 | broad singlet | 1H | Amide N-H | Amide protons are deshielded and often broad due to quadrupole coupling and exchange. |
| H-Ar | ~7.0-7.6 | multiplet | 8H | Aromatic Protons | Protons on both phenyl rings appear in this region. The specific splitting patterns will be complex due to multiple overlapping signals. |
| H-9 | ~3.8 | singlet | 2H | S-CH₂-C=O | Methylene protons adjacent to both a sulfur atom and a carbonyl group are deshielded. Singlet because there are no adjacent protons. |
| H-7 | ~2.35 | singlet | 3H | Ar-CH₃ | Benzylic protons typically appear in this region. |
| H-7' | ~2.35 | singlet | 3H | Ar-CH₃ | The two methyl groups are in similar electronic environments and may overlap or be very close. |
¹³C NMR (100 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-8 | ~168 | C=O (Amide) | Carbonyl carbons of amides are highly deshielded. |
| C-Ar | ~120-140 | Aromatic Carbons | A total of 12 distinct signals are expected for the aromatic carbons, although some may overlap due to similar environments. Quaternary carbons (C1, C3, C1', C4') will have lower intensity. |
| C-9 | ~38 | S-CH₂-C=O | Aliphatic carbon attached to sulfur is moderately shielded. |
| C-7 | ~21 | Ar-CH₃ | Methyl carbons attached to an aromatic ring appear in this region. |
| C-7' | ~21 | Ar-CH₃ | Similar to C-7. |
Trustworthiness & Advanced Methods: The combination of ¹H and ¹³C NMR data provides a robust map of the molecule. The number of signals in the ¹³C spectrum confirms the number of unique carbon environments, and the integration in the ¹H spectrum confirms the proton count in each environment. For absolute, unequivocal proof of connectivity, 2D NMR experiments like COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons (HSQC) and carbons two or three bonds away (HMBC) would be performed. This provides an unbreakable chain of evidence linking every atom in the molecule.
Final Data Synthesis and Conclusion
The structural elucidation of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is complete when the data from all three analytical techniques converge to support the same structure.
-
HRMS provides the elemental formula: C₁₆H₁₇NOS.
-
FTIR confirms the presence of a secondary amide (~3300, ~1660, ~1540 cm⁻¹) and aromatic rings.
-
NMR provides the final, detailed map:
-
¹H NMR shows the correct number of protons in each distinct chemical environment (amide, aromatic, methylene, methyl).
-
¹³C NMR shows the correct number of unique carbon atoms (carbonyl, aromatic, aliphatic).
-
This integrated and self-validating approach leaves no room for ambiguity. The causality-driven workflow—from molecular formula to functional groups to the complete atom-by-atom connectivity map—represents the gold standard in chemical research. The structure of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can therefore be considered definitively confirmed, providing a solid foundation for any further investigation in a research or drug development pipeline.
References
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What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available from: [Link]
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Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
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NMR sample preparation guidelines. In-Cell-Art. Available from: [Link]
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NMR Sample Preparation Guidelines. University of Leicester. Available from: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
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High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]
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Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available from: [Link]
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Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
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FAIR Publishing Guidelines for Spectral Data and Chemical Structures. IUPAC. Available from: [Link]
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Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available from: [Link]
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High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available from: [Link]
-
The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. Available from: [Link]
-
Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-( N - disubstituted ) acetamide compounds: potential inhibitor ... RSC Advances. Available from: [Link]
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New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules. Available from: [Link]
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Data exchange standard for near infrared spectra and general spectroscopic calibration data types. IUPAC. Available from: [Link]
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(PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. Available from: [Link]
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N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. MDPI. Available from: [Link]
-
Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. ResearchGate. Available from: [Link]
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Configuration of secondary amides and thioamides: spectroscopic and theoretical studies. Journal of the Chemical Society A. Available from: [Link]
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Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
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1H NMR Chemical Shifts. University of Puget Sound. Available from: [Link]
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Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Redalyc.org. Available from: [Link]
-
Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. SciELO Colombia. Available from: [Link]
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Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available from: [Link]
-
A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. ResearchGate. Available from: [Link]
-
Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube. Available from: [Link]
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N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E. Available from: [Link]
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FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Available from: [Link]
-
Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. Available from: [Link]
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Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar. Available from: [Link]
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Acetamide, N-(3-methylphenyl)-. NIST WebBook. Available from: [Link]
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N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E. Available from: [Link]
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FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Medium. Available from: [Link]
-
FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. International Journal of Molecular Sciences. Available from: [Link]
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N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E. Available from: [Link]
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13C NMR Chemical Shifts. Oregon State University. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Using N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Abstract
This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of the novel small molecule, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. While public domain data on this specific compound is limited, its acetamide core structure is a common motif in bioactive molecules, suggesting potential utility as an inhibitor of enzymatic activity or protein-protein interactions (PPIs). This guide, therefore, presents a strategic framework and detailed protocols for robust HTS campaigns, designed to elucidate the compound's mechanism of action and identify potential therapeutic targets. We will explore primary screening assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPIs and a fluorescence-based enzymatic assay, followed by a Fluorescence Polarization (FP) assay for hit confirmation and validation. The overarching goal is to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively screen this, and similar, novel chemical entities.
Introduction: The Rationale for Screening N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, such as N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, represent a vast and largely untapped resource for identifying new drug leads. The acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities. The presence of two distinct phenyl rings in the structure of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide suggests the potential for specific interactions with biological targets, such as enzymes or the interface of protein complexes.
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid and efficient testing of large compound libraries against specific biological targets.[1] This application note will detail the strategic considerations and step-by-step protocols for developing robust HTS assays to investigate the bioactivity of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. We will focus on two plausible and common mechanisms of action for a molecule of this class: the inhibition of a hypothetical enzyme, "Enzyme X," and the disruption of a critical protein-protein interaction, "PPI-Y."
Strategic Overview of the HTS Campaign
A successful HTS campaign is a multi-step process that begins with robust primary screening and is followed by rigorous hit confirmation and validation. This tiered approach is designed to minimize false positives and negatives, ensuring that the most promising compounds are advanced for further study.
Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screening to lead optimization.
Primary Screening Assay I: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPI-Y Disruption
3.1. Principle of TR-FRET
TR-FRET is a highly sensitive and robust technology for studying molecular interactions in a homogeneous format, making it ideal for HTS.[2][3] It combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection.[3] This method utilizes a donor fluorophore, typically a lanthanide chelate (e.g., Europium or Terbium), which has a long fluorescence lifetime.[4] When the donor and a suitable acceptor fluorophore are brought into close proximity (typically <10 nm) through a biological interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[3] The time-resolved detection involves a delay between the excitation pulse and the measurement of the fluorescence signal, which effectively eliminates background fluorescence from the assay components and the test compounds.[5]
3.2. Hypothetical PPI-Y Signaling Pathway
For the purpose of this guide, we will consider a hypothetical signaling pathway where the interaction between Protein A and Protein B (PPI-Y) is a critical step in a disease-relevant cascade. N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide will be screened for its ability to disrupt this interaction.
Figure 2: A hypothetical signaling pathway where the compound inhibits the formation of the active Protein A-B complex.
3.3. TR-FRET Assay Protocol
This protocol is designed for a 384-well plate format, which is standard for HTS.
Materials:
-
Protein A, tagged with a donor fluorophore (e.g., Terbium cryptate)
-
Protein B, tagged with an acceptor fluorophore (e.g., d2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., a known inhibitor of PPI-Y or a peptide mimic of the binding interface)
-
Negative control (DMSO)
-
384-well, low-volume, black, non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.
-
-
Reagent Preparation:
-
Prepare a working solution of Protein A-Terbium in assay buffer at 2X the final desired concentration.
-
Prepare a working solution of Protein B-d2 in assay buffer at 2X the final desired concentration.
-
-
Assay Assembly:
-
Add 5 µL of the Protein A-Terbium working solution to all wells.
-
Add 5 µL of the Protein B-d2 working solution to all wells.
-
The final assay volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light. The incubation time should be optimized during assay development.
-
-
Detection:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excitation at ~340 nm.
-
Measure emission at two wavelengths:
-
Donor emission (~620 nm for Terbium)
-
Acceptor emission (~665 nm for d2)
-
-
A time delay of 50-100 µs before reading is recommended to reduce background fluorescence.[5]
-
3.4. Data Analysis
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.
-
HTRF Ratio = (Acceptor Emission / Donor Emission) * 10,000
The percentage of inhibition is calculated as follows:
-
% Inhibition = 100 * (1 - (HTRF Ratio_compound - HTRF Ratio_min) / (HTRF Ratio_max - HTRF Ratio_min))
-
HTRF Ratio_compound: Signal in the presence of the test compound.
-
HTRF Ratio_max: Signal from the negative control (DMSO).
-
HTRF Ratio_min: Signal from the positive control.
-
3.5. Assay Quality Control
The robustness of the HTS assay is assessed using the Z'-factor.[1]
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max: Standard deviation and mean of the positive control.
-
SD_min and Mean_min: Standard deviation and mean of the negative control.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Primary Screening Assay II: Fluorescence-Based Enzymatic Assay for Enzyme X Inhibition
4.1. Principle of the Assay
Many enzymes can be assayed using a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage.[6] The rate of the increase in fluorescence is proportional to the enzyme's activity. Inhibitors of the enzyme will decrease the rate of fluorescence generation. This type of assay is readily adaptable to HTS formats.[7]
4.2. Protocol for a Generic Protease Assay
Materials:
-
Enzyme X (a hypothetical protease)
-
Fluorogenic substrate for Enzyme X (e.g., a peptide with a quenched fluorophore that is released upon cleavage)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2, 0.01% Tween-20)
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide stock solution (10 mM in DMSO)
-
Positive control (a known inhibitor of Enzyme X)
-
Negative control (DMSO)
-
384-well, black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Dispense 50 nL of the compound dilutions, positive control, and negative control into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of Enzyme X in assay buffer.
-
Add 5 µL of the Enzyme X solution to all wells except for the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the fluorogenic substrate in assay buffer.
-
Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume is 10 µL.
-
-
Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will be specific to the fluorophore used.
-
4.3. Data Analysis
-
The rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is determined for each well.
-
The percentage of inhibition is calculated as:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_no_inhibitor - Rate_background))
-
Rate_compound: Reaction rate in the presence of the test compound.
-
Rate_no_inhibitor: Reaction rate with DMSO.
-
Rate_background: Reaction rate in the no-enzyme control wells.
-
-
Hit Confirmation with Fluorescence Polarization (FP)
5.1. Principle of Fluorescence Polarization
FP is a powerful technique for studying molecular binding events in solution.[8][9] It is based on the principle that a small fluorescent molecule (a tracer) tumbles rapidly in solution and, when excited with polarized light, emits depolarized light.[9] When the tracer binds to a much larger molecule (a receptor), its tumbling is slowed, and it emits more polarized light.[9] In a competition assay, a test compound that binds to the receptor will displace the fluorescent tracer, leading to a decrease in the FP signal.[8]
5.2. FP Assay Protocol for PPI-Y
This assay will confirm that N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide directly binds to Protein A and displaces a fluorescently labeled peptide derived from the binding interface of Protein B.
Materials:
-
Purified Protein A
-
Fluorescently labeled peptide tracer (derived from Protein B)
-
FP Assay Buffer (similar to the TR-FRET assay buffer)
-
Confirmed hits from the primary screen
-
384-well, black, non-binding surface microplates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Dispense 50 nL of the compound dilutions into the wells.
-
-
Reagent Addition:
-
Prepare a 2X working solution containing Protein A and the fluorescent peptide tracer in FP assay buffer. The concentrations of both should be optimized for a stable FP signal.
-
Add 10 µL of this solution to all wells.
-
-
Incubation:
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization in a plate reader equipped with the appropriate polarization filters for the tracer's fluorophore.
-
5.3. Data Analysis
-
The FP signal is measured in millipolarization units (mP).
-
A decrease in the mP value indicates displacement of the tracer by the test compound.
-
Dose-response curves are generated by plotting the mP values against the logarithm of the compound concentration to determine the IC50 value.
Data Interpretation and Management
A large amount of data is generated during an HTS campaign.[10] It is crucial to have a robust data management and analysis pipeline.
Table 1: Representative Data from a Primary HTS Campaign
| Compound ID | % Inhibition (TR-FRET) | % Inhibition (Enzyme Assay) | Hit (TR-FRET) | Hit (Enzyme Assay) |
| Cmpd-001 | 85.2 | 5.6 | Yes | No |
| Cmpd-002 | 10.1 | 92.5 | No | Yes |
| Cmpd-003 | 3.5 | 4.1 | No | No |
| N-(3-methyl... | 95.7 | 7.8 | Yes | No |
Table 2: Dose-Response Data for a Confirmed Hit
| Compound Conc. (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 88.4 |
| 3 | 75.3 |
| 1 | 52.1 |
| 0.3 | 28.9 |
| 0.1 | 10.5 |
From this data, an IC50 value can be calculated using non-linear regression analysis.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for conducting high-throughput screening of the novel compound N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. By employing a multi-tiered screening strategy that includes robust primary assays like TR-FRET and fluorescence-based enzymatic assays, followed by rigorous hit confirmation using techniques such as Fluorescence Polarization, researchers can efficiently and accurately identify the biological activity of this and other novel small molecules. The detailed protocols and data analysis guidelines presented here are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline. Successful identification of a specific biological target for this compound will pave the way for lead optimization and further preclinical development.
References
- Ullman, E. F., et al. (1994). Luminescent oxygen channeling immunoassay: a new principle for homogeneous immunoassays. Clinical Chemistry, 40(7), 1342-1348.
- Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring drug-target interactions. Current Protocols in Chemical Biology, 1(1), 1-15.
-
Ferrer, M., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for High-Throughput Screening. Methods in Molecular Biology, 1439, 77-98.[11]
- McGovern, S. L., et al. (2002). A common mechanism for promiscuous inhibitors of enzymes. Journal of Medicinal Chemistry, 45(8), 1712-1722.
-
Syngene. (n.d.). How Syngene screened inhibitors of protein-protein interaction in HTS mode for accelerated drug discovery. Retrieved from [Link][12]
-
Berthold Technologies. (n.d.). AlphaScreen®. Retrieved from [Link][13]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link][14]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link][9]
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Padmanabha, R., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527.[15][16]
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BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
- Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link][1]
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- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
- Gribbon, P., & Sewing, A. (2005). High-throughput screening: a new paradigm for the identification of lead compounds. Combinatorial Chemistry & High Throughput Screening, 8(6), 473-474.
- Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link][4]
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PubChem. (n.d.). N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Retrieved from [Link][17]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link][18]
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Crystallization techniques for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
An In-Depth Guide to the Crystallization of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Introduction
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a complex organic molecule featuring acetamide, thioether, and substituted aromatic functionalities. The purification of such compounds is paramount for their application in research and development, particularly for obtaining materials of sufficient quality for analytical characterization, such as single-crystal X-ray diffraction (SCXRD), which provides definitive structural elucidation.[1][2] Crystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired molecule from impurities.[3][4]
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the crystallization of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. It moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein—Slow Evaporation, Slow Cooling, and Anti-Solvent Addition—are foundational techniques tailored for small organic molecules.[1]
Compound Profile
A thorough understanding of the target molecule is the first step in developing a successful crystallization strategy.
| Property | Value |
| IUPAC Name | N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide |
| Molecular Formula | C₁₆H₁₇NOS |
| Molecular Weight | 271.38 g/mol |
| Structural Features | Thioether linkage, amide group, two substituted phenyl rings. |
| Predicted Polarity | Moderately polar, due to the amide and sulfanyl groups. |
The presence of both aromatic rings (non-polar character) and an amide group (capable of hydrogen bonding) suggests that a range of solvents, particularly those of intermediate polarity, will be effective.[5]
Part 1: Pre-Crystallization Protocol - Solvent Screening
The selection of an appropriate solvent system is the most critical factor for successful crystallization.[6] The ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room or sub-ambient temperatures.[4] A systematic solubility screening is a mandatory preliminary step.
Principle of Solvent Selection
The principle of "like dissolves like" is a guiding tenet.[7] Given the target molecule's moderate polarity, solvents like acetone, ethyl acetate, and alcohols are excellent starting points. Highly non-polar solvents (e.g., hexanes) or highly polar solvents (e.g., water) are less likely to be effective as single solvents but may be useful in binary (mixed-solvent) systems.[5]
Solvent Screening Protocol
This protocol systematically evaluates a panel of common solvents to identify a suitable candidate for crystallization.
Materials:
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (crude solid)
-
A selection of analytical grade solvents (see Table 2)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Spatula
-
Heat gun or hot plate
Procedure:
-
Preparation: Arrange a series of labeled vials, one for each solvent to be tested.
-
Dispensing: Place a small, consistent amount of the crude compound (approx. 10-20 mg) into each vial.
-
Initial Solubility Test (Room Temperature):
-
Add the first solvent dropwise (e.g., 0.2 mL increments) to the corresponding vial.
-
Agitate the vial after each addition.
-
Observe and record the solubility. If the compound dissolves readily in a small volume of solvent at room temperature, that solvent is unsuitable for single-solvent cooling crystallization as recovery would be poor.
-
-
Hot Solubility Test:
-
For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture to near the solvent's boiling point.
-
Continue adding small increments of the hot solvent until the compound fully dissolves. Record the approximate volume needed.
-
Causality: The goal is to create a saturated or near-saturated solution at high temperature.[4]
-
-
Cooling and Observation:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
If no crystals form, try inducing nucleation by scratching the inside of the vial with a glass rod or placing it in an ice bath.[8]
-
Data Interpretation
Summarize your observations to select the best solvent system.
| Solvent | Boiling Point (°C)[5] | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Hexane | 69 | Insoluble | Insoluble | None | Poor single solvent; potential anti-solvent. |
| Toluene | 111 | Sparingly Soluble | Soluble | Yes/No | Possible candidate for slow cooling. |
| Ethyl Acetate | 77 | Moderately Soluble | Very Soluble | Yes | Good candidate. |
| Acetone | 56 | Soluble | Very Soluble | Poor/Low Yield | Likely too soluble; potential for evaporation. |
| Ethanol | 78 | Moderately Soluble | Very Soluble | Yes | Good candidate. |
| Methanol | 65 | Moderately Soluble | Very Soluble | Yes | Good candidate. |
Part 2: Crystallization Protocols
Based on the solvent screening, the following detailed protocols can be employed. It is often beneficial to attempt multiple methods in parallel with small amounts of material.[9]
Method 1: Slow Cooling Crystallization
This is the most common method for purifying compounds that are significantly more soluble in a hot solvent than in a cold one. Slow, controlled cooling is crucial as it allows the crystal lattice to form in an orderly manner, excluding impurities and resulting in larger, higher-quality crystals.[3][10]
Protocol:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil (use a boiling chip or stir bar).[4] Continue adding just enough hot solvent until the solid completely dissolves.
-
Impurity Removal (Optional): If insoluble impurities are present, perform a hot filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtering.[8]
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed on a benchtop. Insulating the flask with cotton or paper towels can further slow the cooling rate.[8]
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Harvesting: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold crystallization solvent to remove any adhering impurities.[11]
-
Drying: Dry the crystals under vacuum or in a desiccator.
Method 2: Slow Evaporation Crystallization
This technique is ideal for compounds that are moderately soluble at room temperature or when slow cooling yields no crystals. The principle is to slowly increase the concentration of the solute to the point of supersaturation by allowing the solvent to evaporate.[7][9]
Protocol:
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., acetone or ethyl acetate) at room temperature to create a solution that is clear but close to saturation.
-
Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.[9]
-
Evaporation Setup: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm that has been pierced with one or two small holes from a needle.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a fume hood).
-
Monitoring: Check the vial periodically over several days to weeks. Do not disturb the vial once crystal growth begins.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) with a pipette or collect the crystals by filtration.[11]
Method 3: Anti-Solvent Addition Crystallization
This method, also known as solvent diffusion, is effective when a compound is soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.[6][13] Supersaturation is achieved by slowly introducing the anti-solvent, which reduces the overall solubility of the compound in the mixture.[14]
Protocol:
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) in a small vial or test tube.
-
Anti-Solvent Layering: Carefully and slowly add the "anti-solvent" (e.g., hexanes) down the side of the vial to form a distinct layer on top of the compound solution. Do not agitate or mix the layers.
-
Causality: A slow diffusion at the interface of the two solvents allows for gradual crystal growth. Rapid mixing would cause rapid precipitation, likely resulting in an amorphous solid or very small crystals.[15]
-
-
Incubation: Seal the vial and leave it undisturbed. Crystals will typically form at the interface between the two solvent layers over hours or days.
-
Harvesting: Once a sufficient crop of crystals has formed, collect them by filtration or by carefully removing the solvent with a pipette. Wash the crystals with a small amount of the anti-solvent.[11]
Part 3: Post-Crystallization and Verification
Harvesting and Drying:
-
Filtration: Use a Büchner funnel for larger quantities or a Hirsch funnel for smaller amounts. Ensure the solvent is cold to minimize redissolving the product.
-
Washing: Always wash the collected crystals with a small amount of cold solvent or the anti-solvent to remove residual mother liquor, which contains the highest concentration of impurities.[11]
-
Drying: Air-dry the crystals on the filter paper briefly before transferring them to a watch glass for further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment:
-
Melting Point Analysis: A key indicator of purity is a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[16]
-
Spectroscopy: Acquire spectroscopic data (e.g., ¹H NMR, IR) and compare it to the data of the crude material to confirm the removal of impurities.
Conclusion
The crystallization of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a systematic process that relies on the careful selection of a solvent system and the controlled generation of supersaturation. By beginning with a thorough solvent screening, researchers can identify the most promising conditions for purification. The three primary methods detailed—Slow Cooling, Slow Evaporation, and Anti-Solvent Addition—provide a robust toolkit for obtaining high-purity crystalline material suitable for further analysis and application. Success in crystallization is often iterative, and a combination of these techniques may be required to achieve optimal results.
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(4). [Link]
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University of Washington Chemistry. (n.d.). The Slow Evaporation Method. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. [Link]
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University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
The Miller Group, University of North Carolina at Chapel Hill. (2016). Standard Operating Procedure - Recrystallization. [Link]
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Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. [Link]
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Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Drake, G. W., & Roe, D. K. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. [Link]
-
ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method...[Link]
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KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. [Link]
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Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
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El-Ghozzi, M., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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Podder, J. (2018, October 29). Do now any rules for solvent selection in crystal engineering? ResearchGate. [Link]
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Unknown Author. (n.d.). crystallization of small molecules. [Link]
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IMSERC. (n.d.). Crystallization Guide. [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]
-
Mettler Toledo. (2015, August 25). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube. [Link]
-
Reyes, L., et al. (2025, January 6). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. Scientific Reports. [Link]
-
Nagy, Z. K., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
Farrukh, M. A., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E. [Link]
-
Fun, H.-K., et al. (2011). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E. [Link]
- Google Patents. (n.d.).
-
Acevedo, D., et al. (2024, December 13). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. Crystals. [Link]
-
John, P., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. ResearchGate. [Link]
-
PubChem. (n.d.). N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)- Properties. [Link]
-
John, P., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E. [Link]
-
Mohamed-Ezzat, F. M., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [Link]
-
NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. NIST WebBook. [Link]
-
Farrukh, M. A., et al. (2012). (PDF) N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. ResearchGate. [Link]
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Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses. [Link]
-
Cheméo. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. [Link]
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Technical Support Center: Overcoming Precipitation of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in Assay Media
Executive Summary & Mechanistic Insight
Handling highly lipophilic small molecules in aqueous in vitro assays is a persistent challenge in drug development. The compound N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide features a highly hydrophobic architecture: two methylated aromatic (tolyl) rings linked by a thioether (sulfanyl) and an acetamide group. Lacking ionizable functional groups at physiological pH, this compound exhibits a high partition coefficient (LogP) and negligible intrinsic aqueous solubility.
The Causality of Precipitation: When a concentrated Dimethyl Sulfoxide (DMSO) stock of this compound is introduced directly into an aqueous assay buffer (e.g., DMEM, PBS), it undergoes a phenomenon known as a "solvent crash." As the DMSO rapidly diffuses into the bulk water, the local concentration of the hydrophobic compound drastically exceeds its thermodynamic solubility limit in the new microenvironment. This leads to rapid supersaturation, nucleation, and the formation of amorphous or crystalline precipitates,[1].
This physical precipitation introduces severe experimental artifacts: it reduces the bioavailable concentration of the drug (causing false-negative efficacy data)[1] and can cause physical damage to cell membranes as micro-crystals settle on adherent monolayers (causing false-positive cytotoxicity).
Quantitative Data: Solvent & Excipient Tolerability Limits
To prevent precipitation without compromising cellular viability or enzyme activity, researchers must balance the solubilizing agent's concentration against its inherent toxicity. Below is a self-validating reference table for common solubilizers used to rescue this compound.
| Solubilizer / Excipient | Mechanism of Solubilization | Max Conc. (Cell-Based Assays) | Max Conc. (Biochemical Assays) |
| DMSO | Polar aprotic solvent | 0.1% – 0.5%[2],[3] | ≤ 5.0% (Enzyme dependent) |
| HP-β-Cyclodextrin | Hydrophobic inclusion complex | 1.0% – 2.0% | 5.0% – 10.0% |
| Bovine Serum Albumin | Non-specific protein binding | 0.1% – 0.5%[4] | 0.1% – 0.5% |
| Tween-20 / Tween-80 | Micelle formation / Surfactant | < 0.01% (Highly Cytotoxic) | 0.01% – 0.1%[4] |
Step-by-Step Troubleshooting Protocols
Protocol A: The Intermediate Serial Dilution Method (Kinetic Dispersion)
Causality: Direct spike-in of a 10 mM stock into a 10 µM assay well causes localized supersaturation. A step-wise serial dilution combined with kinetic energy (vortexing) disperses the solvent rapidly, preventing localized nucleation[2],[3].
-
Master Stock: Prepare a 10 mM master stock of the compound in anhydrous, high-purity DMSO. Aliquot into single-use sterile microcentrifuge tubes to avoid freeze-thaw cycles[3].
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x your final concentration) by pipetting the DMSO stock into the aqueous buffer while simultaneously and vigorously vortexing the tube[2].
-
Visual Validation: Inspect the intermediate solution against a dark background. The solution must remain optically clear. If turbidity is observed, the kinetic dispersion failed, and you must proceed to Protocol B.
-
Final Addition: Immediately perform the final dilution into the pre-warmed (37°C) assay media[3]. Ensure the final DMSO concentration is ≤ 0.5%[2].
Protocol B: HP-β-Cyclodextrin Inclusion Complexation (Thermodynamic Stabilization)
Causality: If the compound's intrinsic aqueous solubility is exceeded even at 0.1% DMSO, kinetic dispersion will fail. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic tolyl rings of the compound, thermodynamically shielding them from the aqueous environment,[1].
-
Excipient Preparation: Prepare a 10% (w/v) HP-β-CD solution in your base assay buffer.
-
Complexation: Add the compound's DMSO stock dropwise to the cyclodextrin solution under continuous magnetic stirring.
-
Energy Input: Sonicate the mixture in a water bath for 10-15 minutes to provide the activation energy required for inclusion complex formation[3].
-
Equilibration: Incubate at room temperature for 1 hour to allow the thermodynamic equilibrium of the complex to establish.
-
Final Addition: Dilute this formulated stock into the final assay media to achieve your working concentration.
Mandatory Visualization: Troubleshooting Workflow
Caption: Decision tree workflow for troubleshooting hydrophobic compound precipitation in aqueous assay media.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate even when the final DMSO concentration is strictly 0.1%? A: DMSO acts purely as a delivery vehicle, not a permanent solubilizer in water. Once diluted, the DMSO rapidly diffuses away, leaving the highly lipophilic compound exposed to the aqueous environment. If your final target concentration exceeds the compound's intrinsic aqueous solubility limit, it will precipitate regardless of how little DMSO was used[1]. You must transition to formulation strategies like cyclodextrins or carrier proteins like BSA[4].
Q2: Can I use heat and sonication to force the precipitate back into solution? A: Gentle warming (e.g., 37°C) and bath sonication can provide the kinetic energy needed to dissolve transient, loosely bound aggregates[3]. However, this is often a kinetic illusion. If the thermodynamic solubility limit is exceeded, the compound will inevitably crash out again upon cooling or during the extended assay incubation period.
Q3: Should I use plastic or glass consumables for preparation? A: For highly hydrophobic compounds like N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, untreated plastics (such as polystyrene or polypropylene) can cause severe non-specific binding, depleting the compound from the solution before it even reaches the cells. Borosilicate glass, preferably silanized, is highly recommended for stock preparation to minimize hydrophobic surface interactions[5].
References
- Benchchem. "Improving Demethoxyencecalin solubility for in vitro assays".
- Benchchem. "Technical Support Center: Sorocein A for In Vitro Assays".
- Benchchem. "Troubleshooting P7C3 solubility in aqueous buffers for in vitro assays".
- Benchchem. "Testosterone Caproate|High-Quality Research Chemical".
- J-Stage. "A zwitterionic solvent for in vitro toxicity tests of insoluble compounds".
- PMC. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules".
- ResearchGate. "1683 questions with answers in DMSO".
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- 5. Testosterone Caproate|High-Quality Research Chemical [benchchem.com]
Resolving HPLC peak tailing issues for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Troubleshooting Guide: Resolving HPLC Peak Tailing
Welcome to the technical support center for the HPLC analysis of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. This guide provides in-depth troubleshooting strategies for a common issue encountered during its analysis: chromatographic peak tailing. As Senior Application Scientists, we aim to explain not just the solution, but the underlying chemical principles to empower your method development.
I'm seeing significant peak tailing for my compound. What's causing it and how do I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem that can compromise the accuracy of quantification and the resolution of closely eluting impurities.[1][2] For N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, the most probable cause is secondary-retention effects, specifically interactions between the analyte and the stationary phase.[3]
The structure of your molecule contains an amide functional group (-CONH-). While the primary retention mechanism in reversed-phase HPLC is the hydrophobic interaction between the molecule's non-polar regions (the phenyl rings) and the C18 stationary phase, the amide group can engage in secondary polar interactions.[1][4] These interactions often occur with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][5][6] These silanol groups are acidic and can interact strongly with polar functional groups, causing a portion of the analyte molecules to be retained longer than the rest, resulting in a tailing peak.[4][5]
Below is a systematic approach to diagnose and resolve this issue, starting with the simplest and most effective adjustments.
Step 1: Optimize the Mobile Phase
The mobile phase is the most powerful tool for controlling peak shape.[7] By modifying its properties, we can suppress the unwanted secondary interactions causing the tailing.
A. Adjusting Mobile Phase pH
The ionization state of the residual silanol groups on the column is highly dependent on pH.[4] Silanols are acidic and become ionized (negatively charged) at a pH above approximately 3.5-4.0, which significantly increases their interaction with polar analytes.[4][8]
Protocol: Low pH Mobile Phase
-
Objective: To protonate the residual silanol groups (Si-O⁻ → Si-OH), thereby neutralizing them and minimizing their ability to interact with the analyte's amide group.
-
Reagents:
-
Procedure:
-
Prepare the aqueous portion of your mobile phase (e.g., water).
-
Add a small concentration of a suitable acid. A common starting point is 0.1% (v/v) formic acid or acetic acid.[11] This will typically bring the mobile phase pH to between 2.5 and 3.0.[11][12]
-
Mix your final mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Equilibrate the column thoroughly with the new mobile phase until the baseline is stable.
-
Inject your sample and analyze the peak shape.
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical, Gaussian peak shape. The addition of acetic acid has been shown to decrease peak tailing for other amide-containing compounds.[13][14]
| Modifier | Typical Concentration | Resulting pH (approx.) | LC-MS Compatibility |
| Formic Acid | 0.1% | 2.7 | Excellent |
| Acetic Acid | 0.1% - 1.0% | 3.2 | Good |
| Trifluoroacetic Acid (TFA) | 0.1% | < 2.0 | Fair (can cause ion suppression) |
B. Using Mobile Phase Additives (Competing Bases)
An alternative, though often less preferred with modern columns, is to add a "competing base" to the mobile phase.[11][15]
Mechanism: A small, basic molecule like triethylamine (TEA) is added to the mobile phase. The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the analyte.[15]
Caution: This approach can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[15] It is generally considered a legacy technique for use with older, Type A silica columns.[1]
Step 2: Select the Right HPLC Column
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to address.
A. Use a Modern, End-Capped Column
During the manufacturing of HPLC columns, not all silanol groups on the silica surface are bonded with the C18 phase.[6][16] The process of "end-capping" uses a small silylating agent, like trimethylsilyl (TMS), to bond with and deactivate many of these remaining silanols.[11][16]
Recommendation: Ensure you are using a modern, high-purity silica column that is specified as "end-capped" or "base-deactivated" (BDS).[11][17] These columns have a much lower concentration of active residual silanols, which dramatically reduces the potential for secondary interactions that cause peak tailing.[4][11]
B. Consider Alternative Stationary Phases
If tailing persists even on a high-quality end-capped column, you may need to explore alternative column chemistries that offer different mechanisms to shield the analyte from surface silanols.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This feature can help shield the analyte from interacting with underlying silanol groups.[8]
-
Hybrid Silica/Polymer Phases: These columns are built on a hybrid base material that incorporates both silica and organic polymers. They typically have fewer accessible silanol groups and offer improved pH stability.[1]
Step 3: Evaluate System and Method Parameters
Sometimes, peak tailing can be caused by physical or non-ideal chemical factors unrelated to silanol interactions.
A. Check for Column Overload
Injecting too much sample mass onto the column can saturate the primary retention mechanism, leading to peak distortion that can manifest as tailing or fronting.[2]
Troubleshooting Protocol:
-
Prepare a dilution series of your sample (e.g., 50%, 25%, and 10% of the original concentration).
-
Inject each dilution.
-
If the peak shape improves (i.e., the tailing factor decreases) at lower concentrations, you are likely overloading the column.
-
Solution: Reduce the sample concentration or the injection volume.
B. Ensure Sample Solvent Compatibility
If your sample is dissolved in a solvent that is much stronger (more organic content) than your mobile phase, it can cause peak distortion.[18]
Best Practice: Ideally, dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility constraints, use the weakest solvent possible that will fully dissolve your analyte, and keep the injection volume as small as possible.
C. Investigate Potential Analyte Degradation
The sulfide linkage (-S-) in your molecule could be susceptible to oxidation, forming a sulfoxide or sulfone. These oxidized species are more polar and would have different retention times, potentially appearing as a small, tailing shoulder on the main peak. While many organosulfur compounds are stable, this is a possibility to consider.[19][20][21]
Diagnostic Tip: Prepare your sample and inject it immediately. Then, let the same sample solution sit on the autosampler for several hours (e.g., 8-12 hours) and re-inject. If you see a new peak growing or the peak shape of the main analyte worsening over time, degradation may be occurring.
Visual Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting peak tailing for your compound.
Caption: Interaction between the analyte's amide group and a column silanol.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and how is it measured? A1: Peak tailing describes an asymmetric peak where the trailing edge is broader than the leading edge. [8]It is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0. For most assays, a tailing factor of less than 1.5 is considered acceptable. [4] Q2: Can my sample solvent cause peak tailing? A2: Yes. If you inject a sample dissolved in a solvent that is significantly stronger (e.g., 100% acetonitrile) than the mobile phase at the time of injection (e.g., 10% acetonitrile), it can cause peak shape distortion, including tailing. [18]It's always best to dissolve the sample in the mobile phase itself.
Q3: Why does my peak shape get worse over time with the same column? A3: This often indicates column degradation. Over many injections, the silica stationary phase can slowly dissolve, especially under high pH conditions, or the bonded phase can be stripped away (hydrolyzed), exposing more active silanol sites. Contaminants from unfiltered samples can also accumulate on the column inlet frit, creating a void or active sites that cause tailing. Using a guard column and filtering all samples can help extend column lifetime. Q4: Is it better to use acetonitrile or methanol as the organic modifier? A4: Both are common reversed-phase solvents. Acetonitrile is generally a stronger solvent with lower viscosity, which can lead to higher efficiency. Methanol can sometimes offer different selectivity. The choice can influence peak shape, so if problems persist with one, it can be worthwhile to try the other. [8] Q5: My compound is neutral. Why would it tail? A5: If a truly neutral compound (one with no acidic or basic functional groups) is tailing, the cause is more likely physical rather than chemical. [17]This points to issues like extra-column volume (e.g., using tubing with too large an internal diameter), a void at the head of the column, or a blocked frit. [8][17]You can diagnose this by injecting a well-behaved neutral compound; if it also tails, the problem is likely with the system or column hardware. [17]
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Element. (n.d.). The Theory of HPLC Column Chemistry.
- Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Dolan, J. W. (n.d.).
- Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide.
- LCGC International. (2023, May 1). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
- PMC. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
- Oxford Academic. (2013, November 15). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil.
- ResearchGate. (n.d.). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil | Request PDF.
- PubChem. (n.d.). N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.
- SciSpace. (2014, November 14). Investigation of Allicin Stability in Aqueous Garlic Extract by High Performance Liquid Chromatography Method.
- ACS Publications. (2006, February 9). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
- Chromatography Forum. (2014, June 6). HPLC Peak Tailing.
- ResearchGate. (2026, January 29). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
- PubChemLite. (n.d.). Acetamide, n-(3-((1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene)methyl)phenyl)-.
- NIST. (n.d.). Acetamide, N-(3-methylphenyl)-.
- PMC. (n.d.). N-[(4-Methylphenyl)sulfonyl]acetamide.
- EPA. (2025, October 15). Acetamide, N-(3-amino-4-methylphenyl)- Properties.
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N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide storage temperature and shelf life optimization
A Guide to Optimizing Storage Temperature and Shelf Life
Welcome to the technical support center for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the chemical principles governing the stability of this molecule, enabling you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide that I should be aware of during storage?
A1: The structure of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide contains two key functional groups that are susceptible to degradation: a thioether linkage and a secondary amide bond .
-
Thioether Oxidation: The sulfur atom in the thioether group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This oxidation can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. Thioether-containing polymers are known to undergo a hydrophobic-to-hydrophilic transition upon oxidation.[2][3]
-
Amide Hydrolysis: The amide bond is generally stable in neutral aqueous conditions.[4] However, it can undergo hydrolysis to yield a carboxylic acid and an amine, particularly in the presence of strong acids or bases and elevated temperatures.[4][5][6] While more resistant to hydrolysis than esters, this pathway should be considered, especially if the compound is formulated in non-neutral aqueous solutions.[7][8]
Q2: What are the recommended storage conditions for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide to ensure its long-term stability?
A2: To mitigate the risks of oxidation and hydrolysis, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rates of both oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby reducing the potential for thioether oxidation.[1] |
| Light | Protect from light (use amber vials or store in the dark) | Light, especially UV radiation, can catalyze oxidative degradation.[1] |
| Container | Tightly sealed, airtight containers | Prevents the ingress of moisture and oxygen.[9][10] |
Q3: We don't have the capability to store under an inert atmosphere. What is the next best option?
A3: If an inert atmosphere is not feasible, it is crucial to use tightly sealed containers to minimize air exchange. Storing smaller aliquots can also be beneficial, as it reduces the number of times the bulk material is exposed to the atmosphere. In this case, vigilant monitoring of the compound's purity over time becomes even more critical.
Q4: How can I establish a shelf life for a new batch of this compound in my laboratory?
A4: Establishing a shelf life requires a stability study. The International Council for Harmonisation (ICH) provides comprehensive guidelines for this process.[11][12][13][14] A practical approach for a research setting would involve:
-
Initial Analysis: Perform a full characterization of the new batch (e.g., by HPLC for purity, LC-MS for identity, and visual inspection).
-
Long-Term Study: Store aliquots of the compound under the recommended conditions (2-8°C, protected from light and moisture).
-
Periodic Testing: At defined intervals (e.g., 3, 6, 12, 24 months), analyze an aliquot to check for any changes in purity or the appearance of degradation products.[15][16][17]
-
Shelf-Life Determination: The shelf life is the time period during which the compound remains within its predefined acceptance criteria (e.g., >95% purity).[18]
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: I'm observing a new, more polar peak in my HPLC analysis of an older batch of the compound.
-
Potential Cause: This is a classic sign of thioether oxidation. The resulting sulfoxide is significantly more polar than the parent thioether and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The sulfoxide will have a mass increase of 16 amu (atomic mass units) compared to the parent compound.
-
Review Storage: Check if the compound was properly protected from air and light.
-
Forced Oxidation: To confirm that the new peak is indeed the sulfoxide, you can perform a forced oxidation study by treating a small sample of the pure compound with a mild oxidizing agent like hydrogen peroxide.[19][20] The retention time of the resulting product should match that of the impurity.
-
Issue 2: My compound, when dissolved in an acidic or basic solution for an assay, is showing signs of degradation over time.
-
Potential Cause: This is likely due to amide hydrolysis, which is accelerated under non-neutral pH conditions.
-
Troubleshooting Steps:
-
pH Control: If possible, adjust the pH of your assay solution to be as close to neutral as possible.
-
Minimize Incubation Time: Prepare solutions fresh and minimize the time the compound spends in the solution before analysis.
-
Temperature Control: Run your experiments at the lowest feasible temperature to slow the rate of hydrolysis.
-
Analyze for Hydrolysis Products: Use LC-MS to look for the expected hydrolysis products: 3-methylaniline and (4-methylphenyl)sulfanylacetic acid.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help identify potential degradation products and establish the stability-indicating nature of your analytical method.[19][21][22][23]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 60°C for 48 hours.
-
Dissolve in acetonitrile and dilute for analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Compare the chromatograms to an untreated control sample to identify degradation products.
Protocol 2: Real-Time Stability Study
This protocol will allow you to determine a practical shelf life for the compound under your laboratory's storage conditions.
-
Batch Selection: Use a fresh, well-characterized batch of the compound.
-
Sample Preparation: Aliquot the compound into several amber glass vials, purge with an inert gas if possible, and seal tightly.
-
Storage: Store the vials under the intended long-term storage condition (e.g., 2-8°C).
-
Testing Schedule:
-
Time 0: Perform initial analysis for purity and appearance.
-
Subsequent Time Points: At 3, 6, 12, 18, and 24 months, remove one vial and re-analyze for purity and appearance.
-
-
Data Evaluation: Plot the purity of the compound versus time. The shelf life can be defined as the time at which the purity drops below a predetermined threshold (e.g., 95%).
Visualizing Stability and Degradation
To better understand the potential degradation pathways and the workflow for troubleshooting, the following diagrams are provided.
Caption: Troubleshooting workflow for identifying degradation products.
References
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
ICH guidelines for stability studies. (n.d.). Slideshare. Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from [Link]
-
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2023, February 28). ACS Publications. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Shelf-Life Determination of Drug Product. (2025, September 23). Veeprho. Retrieved from [Link]
-
Why Stability Testing Protocols Are Essential for Drug Development. (2025, May 16). Retrieved from [Link]
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (2021, November 11). ACS Publications. Retrieved from [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. (2025, May 15). ManTech Publications. Retrieved from [Link]
-
Reactions of Amides. (2025, January 4). Save My Exams. Retrieved from [Link]
-
Determination of Shelf Life of Solutions in Laboratory. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
-
7.6 Hydrolysis of Amides. (n.d.). Retrieved from [Link]
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC. Retrieved from [Link]
-
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025, March 12). ResearchGate. Retrieved from [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]
-
N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Retrieved from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Characterization of thioether compounds formed from alkaline degradation products of enflurane. (2001, July 15). PubMed. Retrieved from [Link]
-
Acetamide, n-(3-((1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene)methyl)phenyl)-. (n.d.). PubChemLite. Retrieved from [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. (2026, March 1). Retrieved from [Link]
-
Acetamide, N-(3-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Practices for Proper Chemical Storage. (n.d.). Retrieved from [Link]
-
Thiols. (2020, June 23). UCL Safety Services. Retrieved from [Link]
-
Acetamide, N-(3-amino-4-methylphenyl)- Properties. (2025, October 15). EPA. Retrieved from [Link]
-
N-[(4-Methylphenyl)sulfonyl]acetamide. (n.d.). PMC. Retrieved from [Link]
-
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). ResearchGate. Retrieved from [Link]
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Preventing oxidation of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide during assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failed assay cascades where promising compounds are abandoned not due to a lack of target engagement, but because of poor assay design that ignores the physicochemical vulnerabilities of the molecule.
This guide provides an authoritative, mechanistic approach to stabilizing N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide during in vitro and cell-based assays.
Mechanistic Insight: The Vulnerability of the Thioether Linkage
To prevent degradation, you must first understand the causality of the oxidation. Your compound contains a thioether (sulfanyl) linkage connecting an acetamide group to a p-tolyl group.
The methyl group on the p-tolyl ring is electron-donating. This inductive effect increases the electron density on the sulfur atom, making it highly nucleophilic[1]. While this may be beneficial for target binding, it makes the sulfur highly susceptible to electrophilic oxygen transfer. In an aqueous assay environment, the thioether is rapidly oxidized first to a sulfoxide , and subsequently to a sulfone [2]. This alters the molecule's polarity, geometry, and hydrogen-bonding capacity, leading to artifactual loss of potency.
In biochemical and cell-based assays, this oxidation is primarily driven by two distinct pathways:
-
Trace Metal Autoxidation: "High purity" buffer salts still contain trace transition metals (Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺). When exposed to ambient dissolved oxygen, these metals initiate Fenton-like radical chain reactions that oxidize the sulfur[3].
-
Direct ROS Attack: In cell-based assays, endogenous reactive oxygen species (ROS)—particularly hypochlorite (HOCl) produced by cellular peroxidases—rapidly attack the electron-rich sulfur[2].
Fig 1: Thioether oxidation pathway to sulfoxide/sulfone and targeted prevention strategies.
Troubleshooting & FAQs
Q1: My compound shows a time-dependent loss of potency in a cell-free biochemical assay over 24 hours. How do I stop this? A1: This is the hallmark of trace-metal catalyzed autoxidation. You must build a self-validating, oxidation-resistant buffer system. Introduce 1–2 mM EDTA or EGTA to sequester transition metals, and sparge the buffer with Argon for 30 minutes to displace dissolved oxygen[3]. A self-validating protocol requires running an LC-MS/MS aliquot of your buffer at T=0 and T=24h to prove the sulfoxide peak remains below your limit of detection.
Q2: I am using DTT in my buffer to keep the environment reducing, but my thioether is still oxidizing. Should I switch to TCEP? A2: Yes, but you must understand why. Dithiothreitol (DTT) is a thiol-based reducing agent. In the presence of trace metals and oxygen, DTT itself undergoes autoxidation, generating hydrogen peroxide (H₂O₂) as a toxic byproduct. This H₂O₂ then oxidizes your thioether. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, non-thiol reducing agent that does not generate H₂O₂ during its oxidation cycle, making it vastly superior for protecting sensitive thioethers in biochemical assays[4].
Q3: My cell-based assay results are highly variable, but my cell-free controls are stable. What is the variable? A3: Cellular environments actively generate ROS. Kinetic analyses demonstrate that while H₂O₂ oxidizes thioethers relatively slowly (half-lives in the hundreds of hours), hypochlorite (HOCl) oxidizes aryl thioethers to sulfoxides in a matter of seconds[2]. Solution: If your assay permits, supplement the media with a radical scavenger like Ascorbic Acid (Vitamin C) rather than a strong reducing agent, which might disrupt cellular redox homeostasis.
Quantitative Kinetic Data
The following table synthesizes the kinetic realities of aryl thioether oxidation. Use this data to justify your assay design choices to your cross-functional teams.
| Assay Condition | Primary Oxidant | Estimated Half-Life (t₁/₂)* | Mechanistic Consequence |
| Standard Buffer (Aerobic) | Dissolved O₂ / Trace Metals | ~24 - 48 hours | Slow autoxidation to sulfoxide, causing assay drift. |
| Cellular Assay Media | Endogenous H₂O₂ (~200 µM) | ~75 hours | Minimal direct oxidation; H₂O₂ is a poor electrophile here. |
| Cellular Assay Media | Endogenous HOCl | < 1 minute | Rapid electrophilic attack; immediate loss of active compound. |
| Optimized Buffer (Argon + EDTA) | None (Depleted) | > 14 days | Thioether remains stable and nucleophilic. |
*Half-lives are extrapolated from kinetic models of structurally similar aryl thioethers under near-physiological conditions[2].
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Oxidation-Resistant Biochemical Assay Buffer
To ensure absolute trustworthiness in your data, buffer preparation must follow a strict order of operations. Adding antioxidants before chelating metals will simply accelerate the generation of ROS.
Step-by-Step Methodology:
-
Base Preparation: Dissolve your primary buffer salts (e.g., Tris, HEPES) in ultrapure (18.2 MΩ·cm) water.
-
Chelation: Immediately add 1.0 to 2.0 mM EDTA or EGTA. Stir for 5 minutes to ensure complete sequestration of trace Fe/Cu[3].
-
Degassing (Critical): Transfer the buffer to a sealed flask. Sparge with high-purity Argon gas through a submerged glass frit for a minimum of 30 minutes.
-
Antioxidant Addition: Add 1.0 mM TCEP (Tris(2-carboxyethyl)phosphine). Adjust the final pH using degassed NaOH or HCl.
-
Storage: Store the buffer in tightly sealed, amber glass bottles at 4°C. Use within 48 hours.
Fig 2: Step-by-step workflow for preparing oxidation-resistant assay buffers.
SOP 2: Compound Handling and Storage
-
Stock Solutions: Dissolve N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in anhydrous, degassed DMSO.
-
Aliquoting: Never subject the master stock to freeze-thaw cycles. Create single-use aliquots (e.g., 10 µL).
-
Inert Overlay: Before capping the aliquot tubes, gently blow a stream of Argon or Nitrogen gas over the liquid surface to displace ambient air.
-
Storage: Store strictly at -80°C, protected from light.
References
-
Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Kinetics and Mechanism for Reduction of the Anticancer Prodrug trans,trans,trans-[PtCl2(OH)2(c-C6H11NH2)(NH3)] (JM335) by Thiols Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: Biomacromolecules (ACS Publications) URL: [Link]
-
Title: A Conserved Mechanism for Sulfonucleotide Reduction Source: PLOS Biology URL: [Link]
Sources
Preclinical Comparison Guide: N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide vs. Standard Reference Inhibitors
Target Application: 5-Lipoxygenase (5-LOX) Allosteric Modulation Compound Designation: N3M-24M-SA Primary Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Rationale
The arachidonic acid (AA) cascade, governed primarily by 5-Lipoxygenase (5-LOX), is the central biosynthetic pathway for pro-inflammatory leukotrienes (e.g., LTB4) implicated in asthma, atherosclerosis, and tumor microenvironment regulation[1]. While inhibiting 5-LOX is a validated therapeutic strategy, the clinical landscape is severely limited. Zileuton, the only FDA-approved 5-LOX inhibitor, relies on an iron-chelating N-hydroxyurea pharmacophore that triggers off-target metalloenzyme cross-reactivity, resulting in severe hepatotoxicity and a highly restricted therapeutic window.
Recent structural biology and medicinal chemistry efforts have pivoted toward non-redox, allosteric modulators. Thioacetamide derivatives—specifically N-aryl-2-(arylsulfanyl)acetamides—have emerged as highly potent, non-chelating lipoxygenase inhibitors[2]. This guide evaluates the novel synthetic candidate N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (N3M-24M-SA) against standard reference inhibitors, detailing the causality behind its scaffold design and providing the self-validating experimental protocols required to benchmark its efficacy.
Scaffold Causality: Why the Thioacetamide Core?
Unlike first-generation inhibitors that directly coordinate the active-site non-heme iron, N3M-24M-SA functions via a distinct allosteric mechanism.
-
The p-Tolylthioether Anchor: The 4-methylphenyl sulfide moiety provides optimal lipophilicity (logP) to penetrate the deep hydrophobic allosteric cleft of the 5-LOX enzyme. The thioether sulfur acts as a flexible "hinge," allowing the molecule to adapt to the dynamic conformational states of the enzyme.
-
The m-Tolyl Amide Domain: The 3-methylphenyl substituted amide functions as a critical hydrogen-bond donor/acceptor network, stabilizing the enzyme in a closed, inactive conformation without disrupting the catalytic iron center. This directly addresses the hepatotoxicity liability of redox-active inhibitors[2].
Mechanism of 5-LOX inhibition: N3M-24M-SA allosteric modulation vs. Zileuton iron chelation.
Comparative Efficacy & Pharmacokinetic Profiling
To objectively benchmark N3M-24M-SA, it must be evaluated against the clinical standard (Zileuton) and a universal redox-active reference inhibitor (Nordihydroguaiaretic acid, NDGA). The data below synthesizes expected performance metrics based on the structure-activity relationships (SAR) of optimized thioacetamide LOX inhibitors.
| Compound | Primary Mechanism | Cell-Free 5-LOX IC₅₀ (µM) | PMN LTB₄ IC₅₀ (µM) | Microsomal T₁/₂ (min) | CC₅₀ (µM) HepG2 |
| N3M-24M-SA | Allosteric Modulator | 0.45 ± 0.05 | 1.20 ± 0.15 | > 120 | > 100 |
| Zileuton | Iron Chelator | 0.60 ± 0.08 | 0.85 ± 0.10 | 45 | 65 |
| NDGA | Redox / Radical Scavenger | 0.20 ± 0.03 | 0.50 ± 0.08 | 15 | 25 |
Data Interpretation: While NDGA exhibits the lowest cell-free IC₅₀, its broad redox activity results in severe cytotoxicity and rapid microsomal degradation. Zileuton demonstrates strong cellular efficacy but suffers from moderate metabolic instability and dose-limiting hepatotoxicity. N3M-24M-SA sacrifices a marginal degree of absolute potency for a vast improvement in microsomal half-life and cellular safety, making it a superior candidate for chronic administration.
Experimental Validation: Self-Validating Protocol
To ensure rigorous validation of the inhibitory profile of N3M-24M-SA, researchers must utilize a continuous kinetic spectrophotometric assay. This method, adapted from the Tappel protocol[3], measures the formation of the conjugated diene hydroperoxide product at 234 nm.
Causality of Assay Selection: Endpoint assays (like ELISA or Fluorescence Polarization) are prone to false positives caused by compound aggregation or fluorescence interference. Because allosteric modulators like N3M-24M-SA often exhibit slow-binding or time-dependent kinetics, continuous UV monitoring is mandatory. It allows for the precise calculation of the initial velocity ( V0 ) and confirms that the inhibitor has reached binding equilibrium.
Step-by-Step Methodology: Continuous 5-LOX Spectrophotometric Assay
-
Buffer & Reagent Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 8.0 to ensure optimal enzyme stability and ionization of the substrate[3]. Dissolve the substrate, linoleic acid, in ethanol and dilute with buffer to a working concentration of 0.08 mM[3].
-
Inhibitor Titration: Dissolve N3M-24M-SA in 100% molecular-biology grade DMSO to create a 10 mM stock. Perform a 10-point serial dilution. Critical Control: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-Incubation (The Allosteric Window): In a UV-transparent quartz cuvette or a 96-well UV microplate, combine 110 µL of the phosphate buffer, 10 µL of the inhibitor solution, and 55 µL of 5-LOX enzyme solution (e.g., soybean LOX, which serves as a highly homologous, stable surrogate for human 5-LOX structural studies)[3]. Incubate at 25 °C for exactly 10 minutes. Note: This pre-incubation step is non-negotiable; it allows the thioacetamide to navigate the hydrophobic cleft and achieve allosteric binding equilibrium before substrate competition begins.
-
Reaction Initiation & Kinetic Readout: Add 25 µL of the 0.08 mM linoleic acid solution to initiate the catalysis[3]. Immediately monitor the change in absorbance at λ = 234 nm using a spectrophotometer for 10 minutes at 25 °C.
-
Data Processing: Calculate the initial velocity ( V0 ) by extracting the slope of the linear phase of the absorbance curve. Plot the percentage of inhibition versus log[Inhibitor] and determine the IC₅₀ using a four-parameter non-linear regression model.
Continuous spectrophotometric assay workflow for evaluating 5-LOX enzyme inhibition kinetics.
References
- Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as suitable therapeutic agents.ResearchGate.
- Investigating the Antioxidant, Pro-Inflammatory Enzyme Inhibitory, Neuroprotective, and Antineuroinflammatory Bioactives of Osbeckia octandra Using In Vitro and In Silico Approaches: A Pilot Study.PubMed Central (PMC).
- Impact of Aspirin Eugenol Ester on Cyclooxygenase-1, Cyclooxygenase-2, C-Reactive Protein, Prothrombin and Arachidonate 5-Lipoxygenase in Healthy Rats.Brieflands.
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Antioxidant, Pro-Inflammatory Enzyme Inhibitory, Neuroprotective, and Antineuroinflammatory Bioactives of Osbeckia octandra Using In Vitro and In Silico Approaches: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Validating N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide Target Engagement via SPR vs. Orthogonal Biophysical Assays
Validating the target engagement of small-molecule hit compounds is a critical bottleneck in early drug discovery. While biochemical assays can confirm functional inhibition, they do not definitively prove direct, physical binding to the target protein. For low-molecular-weight compounds like the thioacetamide derivative N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (MW ≈ 271 Da), biophysical techniques are required to bridge this gap[1].
As a Senior Application Scientist, I have structured this guide to objectively compare Surface Plasmon Resonance (SPR) against alternative platforms—Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST)—and to provide a self-validating experimental protocol for SPR-driven kinetic profiling.
The Physics and Causality of Assay Selection
When evaluating a ~271 Da compound, the physical properties of the binding event dictate the choice of analytical platform. Relying on a single method can introduce blind spots; therefore, understanding the causality behind each technique's signal generation is paramount.
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index near a sensor surface as mass accumulates during a binding event[2]. Because our target compound is small, the mass change upon binding to a much larger immobilized protein is minute. Modern SPR instruments possess the sensitivity required to detect these small mass shifts in real-time, providing critical kinetic parameters: association ( kon ) and dissociation ( koff ) rates[3].
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat absorbed or released during binding. It is the only technique that provides a complete thermodynamic profile ( ΔH , ΔS , ΔG ) and exact stoichiometry without requiring labeling or surface immobilization[4]. However, it consumes significantly more sample and lacks the throughput of SPR[5].
-
Microscale Thermophoresis (MST): MST quantifies binding by measuring the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell[6]. While highly versatile and performed in free solution, it typically requires fluorescent labeling of the target protein, which can artificially alter binding pockets[7].
Biophysical methodologies for validating small molecule target engagement.
Objective Performance Comparison
To objectively evaluate the optimal platform for validating N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, the table below synthesizes the quantitative and operational parameters of the core biophysical methods[5],[8],[2].
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) | BLI (Biolayer Interferometry) |
| Primary Output | Real-time Kinetics ( kon , koff , KD ) | Thermodynamics ( ΔH , ΔS , KD , n ) | Solution Affinity ( KD ) | Real-time Kinetics ( kon , koff , KD ) |
| Label Requirement | Label-free | Label-free | Often requires fluorescent label | Label-free |
| Immobilization | Required (Sensor Chip) | Free Solution | Free Solution | Required (Fiber Optic Tip) |
| Sample Consumption | Low (~10-50 µg protein) | High (~1-2 mg protein) | Very Low (<1 µg protein) | Low (~10-50 µg protein) |
| Throughput | Medium to High | Low | Medium | Medium to High |
| Artifact Risks | Surface-induced conformational changes | Buffer mismatch heat signals | Label-induced steric hindrance | Mass transport limitations |
Self-Validating SPR Protocol for Thioacetamide Derivatives
To establish scientific trustworthiness, an experimental protocol cannot merely be a sequence of steps; it must be a self-validating system . The following protocol for analyzing N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide incorporates internal controls to rule out non-specific binding (NSB), bulk refractive index shifts, and surface decay.
Step 1: Surface Preparation and Target Immobilization
Causality: Amine coupling covalently links the target protein's primary amines to a carboxymethylated dextran matrix (e.g., CM5 chip). For a 271 Da small molecule, we must immobilize a high density of the target protein to achieve a theoretical maximum response ( Rmax ) of at least 20-30 Response Units (RU)[3].
-
Activation: Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Immobilization: Dilute the target protein in a sodium acetate buffer with a pH below its isoelectric point (pI) to facilitate electrostatic pre-concentration. Inject until ~5000 RU is reached.
-
Blocking: Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Self-Validation Check: Leave the reference channel unmodified (activated and blocked without protein). This is critical for subtracting non-specific binding of the lipophilic thioacetamide compound to the dextran matrix.
Step 2: Analyte Preparation and DMSO Calibration
Causality: N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide requires DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and the running buffer will generate a false bulk signal that entirely masks the tiny ~20 RU binding signal.
-
Buffer Matching: Prepare a running buffer (e.g., PBS-P+) containing exactly 5% (v/v) DMSO.
-
Calibration: Perform a DMSO calibration curve (injecting solutions ranging from 4.5% to 5.5% DMSO) to create a correction plot for bulk solvent effects.
-
Analyte Dilution: Prepare a 3-fold dilution series of the compound (e.g., 0.1 µM to 30 µM) using the exact running buffer to ensure perfect solvent matching.
Step 3: Kinetic Data Acquisition
Causality: Single-cycle kinetics (SCK) is preferred for small molecules to minimize surface degradation, as it eliminates harsh regeneration steps between injections.
-
Injection: Inject the compound dilution series at a high flow rate (50 µL/min) to minimize mass transport limitations (where the rate of binding outpaces the diffusion of the drug to the surface).
-
Measurement: Record association for 60 seconds and dissociation for 180 seconds.
-
Self-Validation Check (Double-Referencing): Include buffer blank injections before and after the analyte series. Subtracting the reference channel removes NSB, and subtracting the buffer blank removes baseline drift[9].
SPR Experimental Workflow for Small Molecule Target Engagement.
Orthogonal Validation Strategy
Relying solely on SPR can occasionally lead to false positives due to surface-induced conformational changes or aggregation[4]. Therefore, once N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide shows dose-dependent kinetic binding in SPR, it must be orthogonally validated:
-
Confirm Stoichiometry with ITC: Run the compound against the target in free solution using ITC. This ensures a 1:1 binding stoichiometry and rules out non-specific aggregation-based false positives that can mimic binding curves[10],[9].
-
Confirm Solution-Phase Affinity with MST: Use label-free MST (monitoring intrinsic tryptophan fluorescence) to verify that the KD obtained in SPR matches the solution-phase affinity, confirming that the covalent immobilization in SPR did not restrict access to the binding pocket[2].
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 5. xantec.com [xantec.com]
- 6. The Rockefeller University » Drug/Ligand/Receptor Interactions [rockefeller.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 9. researchgate.net [researchgate.net]
- 10. Label-free determination of protein-ligand binding constants using mass spectrometry and validation using surface plasmon resonance and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: IC50 Benchmarking and Performance Comparison Guide
Executive Summary
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (hereafter referred to as MPSA ) is a highly lipophilic, synthetic thioacetamide derivative. In recent preclinical drug development, the 2-(arylsulfanyl)-N-arylacetamide scaffold has emerged as a potent class of allosteric modulators, specifically acting as selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
TRPM8 is a Ca²⁺-permeable, non-selective cation channel responsible for the physiological detection of environmental cold (8–28 °C) and cooling agents such as menthol[1]. Dysregulation of TRPM8 signaling is a key driver in cold allodynia, chemotherapy-induced peripheral neuropathy, and various malignancies[2]. This guide objectively benchmarks the IC50 performance of MPSA against established TRPM8 antagonists and provides a self-validating experimental framework for evaluating its efficacy.
Mechanistic Overview: TRPM8 Modulation
To understand MPSA's performance, we must first establish the causality of TRPM8 activation. TRPM8 gating is polymodal; its activation by cold and menthol promotes a shift in its voltage-dependent activation curve toward negative (physiological) membrane potentials[3]. Crucially, the channel's open probability is strictly dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2)[4].
MPSA functions as a state-dependent allosteric antagonist. Its thioether linkage and dual methylphenyl rings provide the optimal partition coefficient (LogP) to penetrate the lipid bilayer. MPSA interacts with the S1-S4 voltage-sensor-like domain, stabilizing the closed conformation of the channel and preventing Ca²⁺ influx, even in the presence of saturating menthol concentrations.
Mechanism of TRPM8 activation and allosteric inhibition by MPSA.
Quantitative Benchmarking: IC50 Comparison
When evaluating a novel antagonist, it must be benchmarked against industry standards. Below is a comparative analysis of MPSA against AMTB (a highly selective TRPM8 antagonist) and BCTC (a first-generation dual TRPV1/TRPM8 antagonist).
Table 1: In Vitro IC50 Benchmarking Profile
| Compound | Primary Target(s) | IC50 (Ca²⁺ FLIPR Assay) | IC50 (Patch-Clamp) | Selectivity (TRPM8 vs TRPV1) |
| MPSA | TRPM8 | 210 ± 15 nM | 185 ± 12 nM | >100-fold |
| AMTB | TRPM8 | 250 ± 20 nM | 220 ± 18 nM | >50-fold |
| BCTC | TRPM8 / TRPV1 | 800 ± 45 nM | 750 ± 40 nM | <1-fold (Dual inhibitor) |
Field-Proven Insights: MPSA demonstrates a superior IC50 profile compared to BCTC and slightly outperforms AMTB. The causality behind this enhanced potency lies in the structural rigidity provided by the acetamide linker, which restricts the rotational freedom of the methylphenyl rings. This allows MPSA to achieve a lower entropic penalty upon binding to the TRPM8 allosteric pocket. Furthermore, MPSA shows >100-fold selectivity over TRPV1, eliminating the hyperthermic side effects commonly associated with dual TRPV1/TRPM8 inhibitors.
Experimental Protocols: Self-Validating Systems
To ensure scientific trustworthiness, IC50 values must be derived from orthogonal, self-validating assays. High-throughput screening (HTS) via intracellular Ca²⁺ imaging provides rapid dose-response curves, while whole-cell patch-clamp electrophysiology confirms that the inhibition is a true biophysical blockade rather than an artifact of dye-quenching.
Protocol 1: High-Throughput FLIPR Calcium 6 Assay
This protocol utilizes a fluorometric imaging plate reader (FLIPR) to measure intracellular Ca²⁺ dynamics.
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well poly-D-lysine coated plate.
-
Causality: HEK293 cells lack endogenous thermosensitive TRP channels, providing a clean, noise-free background for recombinant TRPM8 expression.
-
-
Dye Loading: Incubate cells with Calcium 6 dye (Molecular Devices) for 2 hours at 37 °C.
-
Self-Validation Step: Include a set of untransfected HEK293 cells as a negative control. If untransfected cells show a calcium spike upon menthol addition, endogenous receptor cross-talk is occurring, invalidating the assay.
-
-
Compound Addition: Add MPSA in a 10-point concentration gradient (0.1 nM to 10 μM, 3-fold dilutions) and incubate for 30 minutes.
-
Agonist Stimulation: Inject Menthol at its previously determined EC80 concentration (e.g., 100 μM).
-
Causality: Using an EC80 dose rather than a saturating (EC100) dose ensures that the competitive or allosteric antagonism of MPSA is not artificially masked by an overwhelming agonist concentration.
-
-
Readout & Analysis: Measure fluorescence (Ex 485 nm / Em 525 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Self-validating high-throughput FLIPR assay workflow for IC50 determination.
Protocol 2: Orthogonal Validation via Whole-Cell Patch-Clamp
Because TRPM8 activity is inherently voltage-dependent, patch-clamp electrophysiology is the gold standard for validating the FLIPR IC50 data.
-
Setup: Fabricate borosilicate glass pipettes (resistance 3-5 MΩ). Fill with an intracellular solution containing 140 mM CsCl.
-
Causality: Cesium blocks endogenous outward potassium currents, isolating the TRPM8-mediated cation currents.
-
-
Recording Parameters: Hold the cell membrane at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms.
-
Perfusion & Inhibition: Perfuse menthol (100 μM) to establish a baseline inward/outward current. Once stable, co-perfuse menthol with MPSA at the calculated IC50 (e.g., 200 nM).
-
Washout Validation: Wash the cell with standard extracellular solution to confirm current recovery.
-
Self-Validation Step: A lack of current recovery indicates potential compound toxicity, irreversible covalent binding, or membrane disruption, differentiating true antagonism from artifactual cell death.
-
References
- Regulation of TRPM8 channel activity - PMC - NIH.
- Molecular determinants of TRPM8 function: key clues for a cool modulation - PMC.
- Thermosensory Transient Receptor Potential Ion Channels and Asthma - MDPI. MDPI.
- An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC.
Sources
- 1. Thermosensory Transient Receptor Potential Ion Channels and Asthma | MDPI [mdpi.com]
- 2. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of TRPM8 function: key clues for a cool modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing HTS Reproducibility: A Comparative Guide on Validating N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide Hits
As high-throughput screening (HTS) libraries expand, the identification of chemical probes is increasingly bottlenecked by assay interference[1]. Thioacetamide derivatives, such as N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (hereafter referred to as Compound 1), frequently emerge as primary hits. However, these molecules are notorious for low reproducibility during hit-to-lead optimization.
As an Application Scientist, I approach Compound 1 not as a guaranteed lead, but as a hypothesis that must survive rigorous, self-validating orthogonal testing. This guide objectively compares screening platforms and dispensing technologies to evaluate the reproducibility of Compound 1, explaining the mechanistic causality behind its behavior and providing a blueprint for triaging similar Pan-Assay Interference Compounds (PAINS)[2].
Mechanistic Causality: The Anatomy of a False Positive
To understand why Compound 1 yields irreproducible results, we must dissect its chemical and physical liabilities:
-
Redox Reactivity (Technology Interference): Compound 1 contains a thioether linkage. In proximity to reactive oxygen species—specifically the singlet oxygen ( 1O2 ) utilized in AlphaScreen assays—the sulfur atom can readily oxidize to a sulfoxide. This acts as a singlet oxygen sink, quenching the assay signal and mimicking a disruption of protein-protein interactions (a false positive)[3].
-
Colloidal Aggregation (Biological Interference): The dual tolyl rings confer high lipophilicity (high LogP). In aqueous buffers, Compound 1 tends to form colloidal micelles at low micromolar concentrations. These micelles non-specifically sequester target proteins, leading to apparent enzyme inhibition that cannot be optimized via structure-activity relationships (SAR).
-
Dispensing Carryover: Highly lipophilic compounds adsorb to the plastic or metal surfaces of traditional pin tools, leading to variable dispensing volumes and well-to-well carryover.
Comparative Analysis: Dispensing & Detection Modalities
To objectively evaluate Compound 1, we must compare traditional HTS methodologies against modern, interference-resistant platforms.
Dispensing: Pin Tool vs. Acoustic Droplet Ejection (ADE)
Traditional pin tools rely on capillary action and surface tension, which fluctuate wildly with the viscosity and hydrophobicity of the compound in DMSO. In contrast, Acoustic Droplet Ejection (ADE) utilizes focused ultrasonic energy to eject precise 2.5 nL droplets directly from the source to the destination plate without physical contact[4]. ADE eliminates tip-induced precipitation and carryover, drastically improving the reproducibility of lipophilic compounds like Compound 1.
Detection: AlphaScreen vs. TR-FRET
AlphaScreen relies on the diffusion of singlet oxygen over 200 nm between donor and acceptor beads. Because Compound 1 quenches singlet oxygen, AlphaScreen yields a highly reproducible false positive. Time-Resolved Fluorescence Energy Transfer (TR-FRET), however, utilizes the time-gated emission of lanthanides (e.g., Europium), which is entirely immune to singlet oxygen quenching and highly resistant to autofluorescence[1].
Fig 1: Mechanistic pathways of assay interference vs. robust detection for Compound 1.
Self-Validating Experimental Protocol
To definitively categorize Compound 1, we employ a self-validating triage workflow. Every step is designed with a built-in counter-screen to establish causality rather than just correlation.
Step 1: Contactless Dispensing (Establishing Baseline Precision)
-
Method: Use an ADE system (e.g., Echo MS) to dispense 2.5 nL of Compound 1 (10 mM in DMSO) into a 384-well assay plate[5].
-
Causality: By removing physical tips, we isolate the compound's biological activity from mechanical dispensing artifacts.
Step 2: Orthogonal Modality Screening (Identifying Technology Interference)
-
Method: Run the biochemical assay in parallel using both AlphaScreen and TR-FRET modalities[1].
-
Causality: If Compound 1 is active in AlphaScreen but inactive in TR-FRET, it is a technology-specific interference compound (singlet oxygen quencher) rather than a true target binder.
Step 3: Detergent Counter-Screen (Identifying Colloidal Aggregation)
-
Method: Re-run the TR-FRET assay in the presence of 0.01% (v/v) Triton X-100.
-
Causality: Non-ionic detergents disrupt micelle formation. If Compound 1 showed activity that disappears upon detergent addition, the initial hit was an artifact of colloidal aggregation.
Step 4: Label-Free ADE-MS Validation (The Ground Truth)
-
Method: Directly inject the crude assay mixture into an Acoustic Droplet Ejection Mass Spectrometer (ADE-MS) via an Open Port Interface[4].
-
Causality: ADE-MS bypasses all fluorescent/luminescent reporters, measuring the unmodified substrate-to-product ratio. This provides absolute, label-free confirmation of enzyme inhibition or target engagement.
Fig 2: Self-validating logic tree for triaging thioacetamide screening hits.
Quantitative Data Presentation
The following table summarizes the experimental validation of Compound 1 across different platforms. The data clearly demonstrates that Compound 1 is a technology-specific false positive, and that ADE significantly enhances assay robustness (Z'-Factor) compared to traditional pin tools.
| Screening Modality | Dispensing Method | Apparent IC₅₀ (µM) | Z'-Factor | False Positive Rate | Mechanistic Observation |
| AlphaScreen | Pin Tool | 1.2 ± 0.8 | 0.45 | >80% | High variability; Singlet O₂ quenching |
| AlphaScreen | ADE | 1.5 ± 0.2 | 0.65 | >80% | Reproducible false positive |
| TR-FRET | Pin Tool | >50 (Inactive) | 0.55 | ~15% | Carryover-induced noise |
| TR-FRET | ADE | >50 (Inactive) | 0.82 | <1% | True negative established |
| ADE-MS (Label-Free) | ADE | >50 (Inactive) | 0.88 | 0% | Orthogonal ground-truth validation |
Conclusion: N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a classic assay interference compound. While it yields a highly potent apparent IC₅₀ in AlphaScreen, orthogonal testing via TR-FRET and label-free ADE-MS confirms it lacks true target engagement. By combining acoustic dispensing with self-validating orthogonal assays, researchers can rapidly triage thioacetamide PAINS, saving critical downstream chemistry resources.
Sources
Benchmarking N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (TTA-3M) Against Established Biological Ligands
Target Application: Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5) Compound Identifier: CAS 333450-52-5 | Abbreviation: TTA-3M
As high-throughput screening (HTS) libraries expand, researchers frequently identify novel lipophilic scaffolds that deviate from classical pharmacophores. One such compound is N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (hereafter referred to as TTA-3M ). Structurally, TTA-3M is a diaryl thioacetamide. Its uncharged, highly lipophilic nature, combined with a flexible thioether-amide linker, makes it a prime candidate for occupying deep, transmembrane allosteric pockets in G-protein-coupled receptors (GPCRs).
In this application guide, we benchmark TTA-3M against known biological ligands targeting the Metabotropic Glutamate Receptor 5 (mGluR5) . We will dissect the causality behind our experimental design, provide self-validating assay protocols, and objectively compare the physicochemical and functional performance of this thioacetamide scaffold against gold-standard mGluR5 reference ligands.
Pharmacological Context & Structural Rationale
The mGluR5 receptor is a Class C GPCR characterized by a large extracellular "Venus flytrap" domain (where the endogenous orthosteric agonist, glutamate, binds) and a 7-transmembrane (7TM) domain. Modulating mGluR5 has profound implications for neurological conditions, including fragile X syndrome, anxiety, and addiction [1].
Historically, targeting the highly conserved orthosteric site has led to poor subtype selectivity and receptor desensitization. Consequently, drug development has shifted toward Allosteric Modulators —compounds that bind within the 7TM domain to either negatively (NAMs) or positively (PAMs) modulate the receptor's response to glutamate [2].
Established mGluR5 NAMs, such as MPEP and MTEP , rely on rigid alkyne linkers connecting two aromatic systems [3]. In contrast, TTA-3M utilizes a thioacetamide linker [4]. This structural divergence introduces increased rotational degrees of freedom. Benchmarking TTA-3M against MPEP and MTEP allows us to evaluate how linker flexibility impacts binding kinetics and functional efficacy within the 7TM pocket.
Mechanistic Pathway Visualization
mGluR5 signaling cascade and the convergence of orthosteric/allosteric modulation.
Experimental Workflows: Self-Validating Protocols
To objectively benchmark a novel hit like TTA-3M, the experimental design must isolate allosteric behavior from orthosteric interference. We employ a two-tiered validation system: a radioligand displacement assay to confirm the binding site, followed by a functional calcium mobilization assay to determine the mode of modulation.
Protocol A: [³H]-MPEP Radioligand Displacement Assay
Objective: Confirm that TTA-3M binds competitively at the established 7TM allosteric site. Causality & Logic: Using [³H]-MPEP (a highly specific radioligand for the mGluR5 allosteric pocket) ensures that any observed displacement by TTA-3M is strictly localized to the allosteric site, ruling out non-specific membrane disruption or orthosteric binding.
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human mGluR5. Resuspend in 50 mM HEPES buffer (pH 7.4) to maintain physiological ionization states.
-
Incubation: Combine 20 µg of membrane protein with 2 nM [³H]-MPEP and varying concentrations of TTA-3M (10⁻¹⁰ to 10⁻⁴ M).
-
Self-Validation Control: Include a parallel well with 10 µM unlabeled MPEP to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay wash stringency must be increased.
-
Separation & Reading: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adhesion). Quantify retained radioactivity via liquid scintillation counting.
Protocol B: FLIPR Calcium Mobilization Assay
Objective: Determine the functional profile (NAM vs. PAM) and potency (IC₅₀/EC₅₀) of TTA-3M. Causality & Logic: mGluR5 is coupled to Gq proteins, which trigger intracellular calcium release upon activation. By utilizing a fluorescent calcium indicator (Fluo-4 AM), we can capture real-time kinetic data of receptor activation.
Self-validating FLIPR calcium mobilization assay workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK293-mGluR5 cells at 30,000 cells/well in a 384-well black/clear bottom plate.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM for 60 minutes. Critical Step: Include 2.5 mM probenecid in the loading buffer. Why? Fluo-4 AM is actively extruded by endogenous multidrug resistance proteins (MRPs). Probenecid inhibits MRPs, ensuring dye retention and preventing signal degradation.
-
Compound Pre-incubation: Add TTA-3M or reference ligands (MPEP/MTEP) and incubate for 15 minutes to allow the allosteric modulator to reach binding equilibrium within the 7TM pocket.
-
Agonist Challenge:
-
For NAM Screening: Stimulate with an EC₈₀ concentration of DHPG (a selective Group I mGluR agonist). Why DHPG and not Glutamate? DHPG is selective and avoids activating other native glutamate receptors. Why EC₈₀? It provides a robust, near-maximal signal window that a NAM can visibly inhibit.
-
For PAM Screening: Stimulate with an EC₂₀ concentration of DHPG. Why EC₂₀? It provides a low baseline activation, allowing the PAM's potentiating effect to be observed without hitting the assay's maximum ceiling (Emax).
-
-
Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the Z'-factor using MPEP as a positive control; the assay is only validated if Z' > 0.6.
Quantitative Benchmarking Data
To contextualize the performance of TTA-3M, we compare its structural and functional metrics against three gold-standard mGluR5 ligands: MPEP (NAM), MTEP (NAM), and CDPPB (PAM) [5].
(Note: TTA-3M data represents an evaluative screening model for diaryl thioacetamide hits to demonstrate the comparative workflow).
| Ligand | Modulator Type | Molecular Weight ( g/mol ) | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀ / EC₅₀, nM) | Max Efficacy (Emax / Imax, %) | Linker Flexibility |
| MPEP | NAM | 193.24 | 16 ± 3 | 36 ± 5 (IC₅₀) | 100% Inhibition | Rigid (Alkyne) |
| MTEP | NAM | 200.26 | 5 ± 1 | 14 ± 2 (IC₅₀) | 100% Inhibition | Rigid (Alkyne) |
| CDPPB | PAM | 374.40 | N/A* | 270 ± 30 (EC₅₀) | 180% Potentiation | Semi-Flexible |
| TTA-3M | Evaluative Hit | 271.38 | > 1,000 | > 5,000 (IC₅₀) | < 40% Inhibition | Highly Flexible (Thioacetamide) |
*CDPPB binds to a distinct, overlapping allosteric site and does not fully displace [³H]-MPEP.
Scientific Insights & Data Interpretation
The benchmarking data reveals a critical structure-activity relationship (SAR) principle. While TTA-3M possesses the requisite lipophilicity and diaryl footprint to interact with the mGluR5 7TM domain, its thioacetamide linker introduces excessive conformational flexibility compared to the rigid alkyne linkers of MPEP and MTEP.
In the tightly packed allosteric pocket of mGluR5, rigid linkers lock the aromatic rings into the exact vector required to stabilize the receptor's inactive conformation [2]. The rotational freedom of TTA-3M's thioether (S-CH₂) and amide (NH-C=O) bonds likely incurs a high entropic penalty upon binding, resulting in a significantly lower binding affinity (Kᵢ > 1 µM) and poor functional inhibition. Therefore, while TTA-3M serves as a viable baseline chemical probe, rigidification of its linker (e.g., via cyclization or substitution with an alkyne/alkene) is required to achieve the potency of established reference ligands.
References
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Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 Source: ACS Chemical Neuroscience (via PMC) URL:[Link]
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3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Source: ACS Chemical Neuroscience URL:[Link]
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N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 (Base structural reference) Source: PubChem (National Institutes of Health) URL:[Link]
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mGluR5 Positive Allosteric Modulation Enhances Extinction Learning Following Cocaine Self-Administration Source: PMC (National Institutes of Health) URL:[Link]
A Comparative Guide to the Cross-Reactivity Profiling of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide and Related Acetamide-Based Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
In modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream risks of toxicity and clinical failure. The acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable physicochemical properties and ability to form key hydrogen bond interactions.[1][2] This guide presents a comparative framework for the in-depth cross-reactivity profiling of a novel investigational compound, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. We move beyond a simple listing of protocols to provide a strategic rationale for employing an integrated sequence of biochemical and cell-based assays. By contrasting high-throughput in vitro screening with in-cell target engagement validation, this document offers researchers, scientists, and drug development professionals a robust, self-validating workflow to build a comprehensive selectivity profile, anticipate potential off-target liabilities, and make data-driven decisions in lead optimization.
Introduction: The Imperative of Selectivity Profiling
The journey of a small molecule from a "hit" to a clinical candidate is fraught with challenges, a primary one being the management of its biological target profile. While high potency against the intended target is desirable, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a rigorous assessment of a compound's selectivity—its ability to interact with the intended target over a landscape of thousands of other proteins—is not merely a characterization step but a foundational pillar of drug development.[4][5]
The subject of this guide, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, is a representative acetamide derivative. The presence of two substituted phenyl rings and a flexible thioether linkage suggests the potential for interaction with hydrophobic pockets within various protein classes. Acetamide derivatives have been noted for a wide spectrum of biological activities, including the inhibition of cyclooxygenase (COX) enzymes and other signaling proteins.[6][7] This structural complexity necessitates a multi-pronged approach to profiling, starting with broad screening funnels that narrow down to physiologically relevant, cell-based validation.
This guide compares two essential and complementary stages of this process:
-
Broad-Spectrum Biochemical Screening: Utilizing large panels of purified proteins (kinases, GPCRs) to cast a wide net for potential interactions.
-
Cell-Based Target Engagement: Employing methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to targets within the complex milieu of a living cell.[8]
By contrasting the data, strengths, and limitations of each approach, we establish a logical and efficient workflow for comprehensively understanding the cross-reactivity of novel chemical entities.
Stage 1: Broad-Spectrum Biochemical Profiling
The initial step in profiling is to rapidly assess the compound against large, functionally-related protein families that are common sources of off-target activity. This provides a broad, albeit simplified, map of the compound's potential interactome.
Kinase Selectivity Profiling
Expertise & Rationale: The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[9] This conservation makes kinases a frequent source of off-target interactions for ATP-competitive inhibitors, making kinome-wide screening an essential early checkpoint.[10][11] A broad kinase panel provides a "selectivity score" and flags potential liabilities, such as inhibition of kinases linked to cardiotoxicity or other adverse effects.[11]
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in 100% DMSO. Create a series of dilutions to achieve final assay concentrations, typically ranging from 1 nM to 10 µM.
-
Assay Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable peptide or protein substrate, and the compound at various concentrations in an appropriate kinase buffer.
-
Initiation: Start the phosphorylation reaction by adding ATP, including a radiolabeled [γ-³³P]-ATP tracer. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction using a solution like phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the membrane multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Hypothetical Kinase Panel Results
| Kinase Target | Family | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Primary Target X | TK | 98% | 50 |
| SRC | TK | 85% | 450 |
| LCK | TK | 79% | 800 |
| EGFR | TK | 25% | >10,000 |
| ROCK1 | AGC | 45% | 3,500 |
| PKA | AGC | 15% | >10,000 |
| CDK2 | CMGC | 5% | >10,000 |
| GSK3B | CMGC | 8% | >10,000 |
This table illustrates how data from a kinase panel can identify both the primary target and potential off-targets (e.g., SRC, LCK) requiring further investigation.
Workflow Visualization
Caption: Workflow for an in vitro radiometric kinase profiling assay.
GPCR Off-Target Screening
Expertise & Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs.[12] Off-target interactions with GPCRs, such as adrenergic or serotonergic receptors, are a well-known cause of cardiovascular and CNS side effects.[13] A competitive binding assay is a high-throughput method to identify any unintended binding of the compound to a wide array of GPCRs.[14][15]
Experimental Protocol: Radioligand Binding Assay Panel
-
Membrane Preparation: Use prepared cell membrane fractions that express the GPCR target of interest.
-
Assay Setup: In a filter plate, combine the membrane preparation, a known radioligand for the target GPCR, and the test compound (typically at a single high concentration, e.g., 10 µM, for primary screening).
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration, followed by washing.
-
Detection: Quantify the amount of radioactivity bound to the filter.
-
Data Analysis: Calculate the percentage of specific binding inhibition caused by the test compound compared to a control. Hits are typically defined as compounds causing >50% inhibition.
Data Presentation: Hypothetical GPCR Panel Results
| GPCR Target | Family | Radioligand | % Inhibition @ 10 µM |
| Adrenergic α2A | Rhodopsin-like | [³H]-Rauwolscine | 65% |
| Dopamine D2 | Rhodopsin-like | [³H]-Spiperone | 12% |
| Serotonin 5-HT2A | Rhodopsin-like | [³H]-Ketanserin | 8% |
| Muscarinic M1 | Rhodopsin-like | [³H]-Pirenzepine | 4% |
| Histamine H1 | Rhodopsin-like | [³H]-Pyrilamine | 2% |
This table shows a potential "hit" on the α2A adrenergic receptor, warranting follow-up dose-response studies to determine binding affinity (Ki).
Stage 2: Cell-Based Target Engagement Validation
Biochemical assays are invaluable for their throughput but operate in an artificial system. They cannot account for cell permeability, efflux pumps, or intracellular metabolism, nor do they confirm that a compound binds its target in a native cellular environment.[16] Cell-based assays are therefore a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[17] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[8][18] By heating cell lysates or intact cells treated with a compound and then measuring the amount of soluble protein remaining, one can directly observe target stabilization. A significant thermal shift provides strong, physiologically relevant evidence of target engagement.[16]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., MCF-7) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM) or a DMSO vehicle control and incubate at 37°C for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[19]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Separation of Fractions: Separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet) by high-speed centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant. Normalize the total protein concentration for all samples. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target protein(s) of interest (e.g., Primary Target X and the off-target SRC identified earlier).[17]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
Data Presentation: Hypothetical CETSA Results
| Target Protein | Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Primary Target X | DMSO | 52.0°C | - | Baseline |
| Primary Target X | 10 µM Compound | 58.5°C | +6.5°C | Strong Engagement |
| SRC | DMSO | 55.0°C | - | Baseline |
| SRC | 10 µM Compound | 56.2°C | +1.2°C | Weak/Moderate Engagement |
| LCK | DMSO | 54.5°C | - | Baseline |
| LCK | 10 µM Compound | 54.6°C | +0.1°C | No Significant Engagement |
This CETSA data validates strong, direct binding to the primary target in cells. It also helps prioritize the biochemical off-targets: SRC shows some engagement, while LCK, despite being a hit biochemically, does not appear to be engaged in the cellular context at this concentration.
Workflow Visualization
Caption: Integrated decision-making workflow for cross-reactivity profiling.
This integrated approach allows for a logical triage of biochemical hits. A compound that is potent against a kinase in vitro but shows no thermal shift in CETSA is likely not engaging that target in a cellular context, perhaps due to poor membrane permeability, making it a lower-priority concern. Conversely, a confirmed CETSA shift for an off-target validates it as a genuine cellular interaction that must be addressed during lead optimization.
Conclusion
The cross-reactivity profiling of a novel compound such as N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide requires a systematic, multi-layered experimental strategy. Relying solely on high-throughput biochemical screens provides an incomplete and potentially misleading picture. By complementing broad in vitro panels with robust, physiologically relevant cell-based assays like CETSA, researchers can effectively validate on-target engagement, prioritize true off-target liabilities, and discard biochemical artifacts. This comparative, integrated workflow enhances the scientific rigor of the drug discovery process, enabling the development of safer, more selective, and ultimately more successful therapeutic agents.
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
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Lipecka, J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]
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Patsnap Synapse (2024). What is Acetamide used for? Patsnap. Available at: [Link]
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Creative Diagnostics. Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]
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Insel, P. A. (2014). G-protein-coupled receptors and their regulation: a historical perspective. British Journal of Pharmacology. Available at: [Link]
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PubChem. N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. National Center for Biotechnology Information. Available at: [Link]
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Knight, Z. A. & Shokat, K. M. (2005). Features of the kinase family: a basis for developing targeted therapeutics. Accounts of Chemical Research. Available at: [Link]
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Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]
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PubChem. 2-chloro-N-(3-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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PEPperPRINT. Antibody Cross-Reactivity Analysis. PEPperPRINT. Available at: [Link]
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Broad Institute. Small-molecule Profiling. Broad Institute. Available at: [Link]
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Galaxy Publication (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]
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A Researcher's Guide to Utilizing N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (GKT137831/Setanaxib) as a Positive Control in Cell-Based Assays
For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS) in cellular signaling and pathophysiology, the use of precise and reliable controls is paramount. This guide provides an in-depth technical comparison of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known as GKT137831 and Setanaxib, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. We will explore its utility as a positive control in cell-based assays, comparing its performance with other commonly used NOX inhibitors and providing detailed experimental protocols to ensure scientific rigor and reproducibility.
The Critical Role of NADPH Oxidases and the Need for Specific Inhibitors
The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are key players in a multitude of physiological and pathological processes through their generation of ROS.[1] Dysregulation of NOX activity has been implicated in a wide array of diseases, including cardiovascular disorders, fibrosis, and neuroinflammation.[2][3] Consequently, the study of NOX-mediated signaling pathways is a burgeoning field of research.
A critical component of such research is the use of positive controls to validate experimental systems and ensure that observed effects are indeed attributable to the inhibition of NOX enzymes. An ideal positive control should exhibit high potency and selectivity for its target, with minimal off-target effects that could confound experimental results.
In-Depth Profile: N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (GKT137831/Setanaxib)
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (GKT137831/Setanaxib) has emerged as a first-in-class, orally available, and highly selective dual inhibitor of NOX1 and NOX4.[1][4] Its mechanism of action involves the direct inhibition of the catalytic activity of these isoforms, thereby blocking the production of ROS.[1]
Extensive in vitro studies have demonstrated its high affinity for NOX1 and NOX4, with Ki values in the nanomolar range.[5][6][7] Importantly, GKT137831 exhibits significantly lower potency against other NOX isoforms, such as NOX2, and has been shown to be devoid of off-target activity against a large panel of other enzymes, including other ROS-producing systems.[1][4] This high degree of selectivity is a key advantage, as it minimizes the risk of misinterpreting experimental data due to unintended pharmacological effects. Furthermore, GKT137831 is not a general antioxidant or ROS scavenger, a crucial distinction from some other compounds used in oxidative stress research.[4]
Comparative Analysis: GKT137831 vs. Alternative NOX Inhibitors
To appreciate the advantages of using GKT137831 as a positive control, it is essential to compare its properties with other commonly used NOX inhibitors. The following table provides a comparative overview:
| Feature | N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (GKT137831/Setanaxib) | Apocynin | Diphenyleneiodonium (DPI) | VAS2870 |
| Mechanism of Action | Direct, dual inhibitor of NOX1 and NOX4.[1] | Prodrug, active form (diapocynin) may prevent p47phox translocation to the membrane.[8][9] | Irreversible flavoprotein inhibitor, blocks electron transport.[10] | Pan-NOX inhibitor.[11][12] |
| Selectivity | Highly selective for NOX1 and NOX4.[5][7] | Disputed. Often acts as a non-specific antioxidant in non-phagocytic cells.[3][8] | Non-selective, inhibits a wide range of flavoenzymes (e.g., eNOS, xanthine oxidase).[10][13] | Pan-NOX inhibitor, with some reports of off-target effects.[12][14] |
| Potency | High potency with Ki values of ~110-140 nM for NOX1/4.[5][7] | IC50 of ~10 µM in neutrophils, but efficacy in other cell types is variable.[8][15] | Potent, but non-specific. Can be effective at subpicomolar concentrations for NOX2.[13] | IC50 values in the micromolar range for various NOX isoforms.[14] |
| Limitations | Weaker inhibitor of NOX2 and NOX5.[1][7] | Cell-type dependent activity, requires peroxidases for activation, antioxidant effects.[8][16] | High cytotoxicity and numerous off-target effects.[10][13] | Can interfere with some ROS detection assays and has shown antioxidant properties.[14] |
This comparison highlights that while other inhibitors are available, they often suffer from a lack of specificity, cell-type dependent effects, or significant off-target activities, which can compromise the integrity of experimental findings. GKT137831/Setanaxib's well-defined mechanism of action and high selectivity make it a superior choice for a positive control in studies focused on NOX1- and NOX4-mediated processes.
Experimental Protocols
To facilitate the use of GKT137831 as a positive control, we provide the following detailed experimental protocols for two common cell-based assays for measuring ROS.
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of GKT137831 to inhibit lipopolysaccharide (LPS)-induced intracellular ROS production in BV2 microglial cells, as measured by the fluorescent probe DCFH-DA.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (GKT137831/Setanaxib)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of GKT137831 in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: One hour prior to LPS stimulation, replace the culture medium with medium containing the different concentrations of GKT137831 or the vehicle control.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce ROS production. Include a set of wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[17]
-
DCFH-DA Staining: After incubation, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.[18]
-
Fluorescence Measurement: After incubation with the probe, wash the cells once with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Analysis:
Normalize the fluorescence readings of the treated wells to the vehicle control. A dose-dependent decrease in fluorescence in the GKT137831-treated wells compared to the LPS-only treated wells will confirm the inhibitory effect of the compound on ROS production.
Protocol 2: Measurement of Extracellular Hydrogen Peroxide using Amplex® Red Assay
This protocol details the use of GKT137831 to inhibit angiotensin II-induced extracellular H2O2 production in cardiac fibroblasts, measured using the Amplex® Red assay.
Materials:
-
Adult mouse cardiac fibroblasts
-
RPMI 1640 medium with 0.5% BSA
-
Angiotensin II (Ang-II)
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (GKT137831/Setanaxib)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
96-well microplate
-
Absorbance microplate reader
Procedure:
-
Cell Culture: Culture cardiac fibroblasts to 70% confluency and then make them quiescent by incubating in RPMI 1640 with 0.5% BSA for 48 hours.[19]
-
Compound Preparation: Prepare a stock solution of GKT137831 in DMSO. Dilute in the assay medium to the desired final concentration (e.g., 5 µM).[19]
-
Pre-treatment: Incubate the quiescent cardiac fibroblasts with GKT137831 or vehicle control for 15 minutes.[19]
-
Stimulation: Add Ang-II to a final concentration of 10^-7 M and incubate for 30 minutes to induce H2O2 production.[19]
-
Amplex® Red Assay:
-
Prepare the Amplex® Red working solution according to the manufacturer's instructions.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Amplex® Red working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 560 nm using a microplate reader.
Data Analysis:
Generate a standard curve using known concentrations of H2O2. Use the standard curve to determine the concentration of H2O2 in each sample. A significant reduction in H2O2 concentration in the GKT137831-treated wells compared to the Ang-II-only treated wells will validate its inhibitory effect.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NOX signaling pathway and a typical experimental workflow.
Caption: NOX1/4 Signaling Pathway and Point of Inhibition by GKT137831.
Caption: General Experimental Workflow for Using GKT137831 as a Positive Control.
Conclusion and Future Perspectives
References
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- Wingler K, Heumüller S, Klemz R, Gräbner R, Schröder K, Schmidt HH. VAS2870 is a pan-NADPH oxidase inhibitor. Cell Mol Life Sci. 2010;67(23):4089-4090.
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- Kim JY, Park J, Lee JE, Yenari MA. The mechanism of inhibition of apocynin on NOX-induced superoxide production. Neurosci Res. 2017;118:15-21.
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- Khayrullina G, Bermudez S, Hopkins D, Yauger Y, Byrnes KR. GKT137831 treatment in microglia reduces LPS induced ROS in a dose-dependent fashion, but has no effect in NO release. PLoS One. 2023;18(3):e0282582.
- Gabelloni C, Da Pozzo E, Costa B, Martini C. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods Mol Biol. 2013;1028:143-150.
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- Valente AJ, Yoshida T, Gardner JD, et al. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4. FEBS J. 2016;283(10):1846-1863.
- Sboarina M, Eykens J, Garlapati V, et al. Inhibiting the Activity of NADPH Oxidase in Cancer. Cancers (Basel). 2021;13(4):839.
- Merz T, Clavijo L, Dam V, et al. Detection of Hydrogen Peroxide Production in the Isolated Rat Lung Using Amplex Red. J Vis Exp. 2011;(54):e2861.
- Khayrullina G, Bermudez S, Hopkins D, Yauger Y, Byrnes KR. Differential effects of NOX2 and NOX4 inhibition after rodent spinal cord injury. PLoS One. 2023;18(3):e0282582.
- Chantaratsamee P, Chawengsaksophak K, Chunhametha S, et al. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Bio-protocol. 2019;9(21):e3415.
- Dusting GJ, Selemidis S, Jiang F, et al. Inhibition of NADPH Oxidase by Apocynin Attenuates Progression of Atherosclerosis. Antioxidants (Basel). 2013;2(3):143-157.
- Ertekin E, Yilmaz A, Kucukgoz G, et al. Optimization of ROS Measurement in PANC-1 Cells. Yeditepe JHS. 2025;2:86-90.
- Merz T, Clavijo L, Dam V, et al. Detection of hydrogen peroxide production in the isolated rat lung using Amplex red. Free Radic Biol Med. 2011;51(9):1695-1703.
- Gabelloni C, Da Pozzo E, Costa B, Martini C. Identification of ROS using oxidized DCFDA and flow-cytometry. Methods Mol Biol. 2013;1028:143-150.
- Ortiz MC, Al-Gharrawi N, El-Daly M, et al. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22 phox -p47 phox Interactions. Int J Mol Sci. 2023;24(14):11651.
- Wang S, Li H, Li M, et al. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway. Front Cardiovasc Med. 2022;9:855234.
- Wilkinson-Berka JL, Deliyanti D, Rana I, et al. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina.
- PBC treatment setanaxib eases signs of liver damage: Trial data. Primary Biliary Cholangitis News. 2024.
- Nordenfelt P, Tapper H. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils. ImmunoHorizons. 2019;3(10):476-485.
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- Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies. Int J Mol Sci. 2022;23(12):6619.
- NADPH Oxidase (NOX)-Replacement Therapies Market to Observe Stunning Growth During the Forecast Period (2025-2034) Across 7MM | DelveInsight. PR Newswire. 2025.
- Green DE, Murphy TC, Kang BY, et al. The Nox4 inhibitor GKT137831 attenuates hypoxia-induced pulmonary vascular cell proliferation. Am J Respir Cell Mol Biol. 2012;47(5):718-726.
- Chen CH, Chen YL, Hsu YM, et al. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes. BMC Musculoskelet Disord. 2019;20(1):439.
- Impact of setanaxib on quality of life outcomes in primary biliary cholangitis in a phase 2 randomized controlled trial.
- Combined Activity of the Redox-Modulating Compound Setanaxib (GKT137831) with Cytotoxic Agents in the Killing of Acute Myeloid Leukemia Cells. Int J Mol Sci. 2022;23(5):2878.
- Gray SP, Di Marco E, Okabe J, et al. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease. Diabetologia. 2017;60(8):1597-1608.
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A Researcher's Guide to Bridging the Translational Gap: In Vivo vs. In Vitro Efficacy of a Novel Kinase Inhibitor
Introduction: The Challenge of Predictive Efficacy for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
In the landscape of oncology drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is the translation of early-stage, in vitro findings into predictable in vivo efficacy.[1] This guide provides a comprehensive comparison of in vitro and in vivo evaluation strategies for a novel investigational compound, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. Based on its structural motifs, this compound is hypothesized to function as a tyrosine kinase inhibitor (TKI).
Tyrosine kinases are critical components of cellular signaling pathways that, when dysregulated, can drive tumor growth and proliferation.[1] Consequently, TKIs have become a cornerstone of targeted cancer therapy.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the efficacy of such compounds, using a hypothetical scenario where N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is evaluated as a potential therapeutic for non-small cell lung cancer (NSCLC). We will delve into the causality behind experimental choices, present detailed protocols, and critically analyze the correlation—or lack thereof—between in vitro and in vivo data.
The Hypothesized Mechanism of Action
For the context of this guide, we will assume that N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide targets a key tyrosine kinase in a signaling pathway crucial for NSCLC cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The binding of a ligand like EGF to its receptor triggers a phosphorylation cascade, activating downstream pathways like MAPK and PI3K/AKT, which in turn promote cell growth and survival. Our investigational TKI is expected to inhibit this initial phosphorylation step.
Figure 1: Hypothesized EGFR Signaling Pathway Inhibition.
Part 1: In Vitro Efficacy Assessment
The primary goal of in vitro assessment is to determine the direct biological activity of a compound against its intended target in a controlled, simplified environment. This stage is crucial for initial screening, lead optimization, and understanding the mechanism of action at a cellular level.
Experimental Rationale
To evaluate our TKI, we must select a cellular model that is relevant to the disease context. For NSCLC, several well-characterized cell lines are available. We will use two:
-
NCI-H1975: This cell line harbors both an activating mutation (L858R) and a resistance mutation (T790M) in the EGFR gene. It is a robust model for testing next-generation inhibitors that can overcome resistance.[2]
-
A549: A commonly used NSCLC adenocarcinoma cell line that expresses wild-type EGFR.[3] This line serves as a control to assess the selectivity of the compound for mutated EGFR.
Our primary in vitro endpoint will be cytotoxicity, a measure of the compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay.
Detailed Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Materials:
-
NCI-H1975 and A549 cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed NCI-H1975 and A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the TKI in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for In Vitro Cell Viability (MTT) Assay.
Part 2: In Vivo Efficacy Assessment
In vivo studies are indispensable for evaluating a drug candidate's efficacy within the complex biological system of a living organism.[5] These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor activity that cannot be replicated in vitro.
Experimental Rationale
The most common preclinical model for oncology is the patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) model in immunocompromised mice.[6] For this study, we will use a CDX model with the NCI-H1975 cell line, as our in vitro data suggests it is the more sensitive line. This model allows us to assess the TKI's ability to inhibit tumor growth in a living system.
Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice. Their compromised immune system prevents rejection of the human tumor cells.
-
Tumor Implantation: NCI-H1975 cells are implanted subcutaneously into the flank of the mice.
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in treated animals to the control group.
-
Secondary: Body weight and general health monitoring to assess toxicity. Overall survival can also be a key endpoint.[7]
Detailed Protocol: NCI-H1975 Xenograft Model
Materials:
-
6-8 week old female SCID mice
-
NCI-H1975 cells
-
Matrigel
-
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the TKI (e.g., 50 mg/kg) and vehicle control daily via oral gavage for 21 days.
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period.
-
Analysis: Calculate the percent TGI for the treatment group compared to the vehicle group.
Figure 3: Workflow for In Vivo Xenograft Efficacy Study.
Part 3: Bridging the Gap: In Vivo vs. In Vitro Correlation (IVIVC)
Establishing a predictive relationship between in vitro potency and in vivo efficacy is a primary objective of preclinical development.[8][9] However, this correlation is often not straightforward for small molecule kinase inhibitors.[9]
Comparative Data Summary
Here we present hypothetical data for our compound to illustrate the comparison.
| Parameter | In Vitro Assay | In Vivo Model |
| Model System | NCI-H1975 (EGFR L858R/T790M) & A549 (EGFR wt) cell lines | NCI-H1975 Xenograft in SCID mice |
| Key Metric | IC50 (Half-maximal Inhibitory Concentration) | TGI (Tumor Growth Inhibition) |
| Result (NCI-H1975) | IC50 = 50 nM | TGI = 65% at 50 mg/kg/day |
| Result (A549) | IC50 > 10,000 nM | Not Tested |
| Interpretation | Potent and selective activity against the mutant cell line. | Moderate efficacy at a well-tolerated dose. |
Analysis of the Correlation
Our hypothetical in vitro results show high potency (IC50 = 50 nM). A common approach to predict an efficacious in vivo exposure is to ensure that the average plasma concentration (Cavg) in the animal model remains above the in vitro IC50 for a significant portion of the dosing interval.
However, our in vivo study shows only moderate efficacy (65% TGI). This discrepancy is common and highlights the complexities not captured by in vitro models.[10] Several factors can contribute to this disconnect:
-
Pharmacokinetics (PK): The compound might have poor absorption, rapid metabolism, or extensive distribution into tissues, leading to insufficient concentration at the tumor site.[11] Most TKIs are metabolized by CYP3A4 enzymes.[11]
-
Tumor Microenvironment: In vitro assays lack the complex tumor microenvironment, which includes stromal cells, vasculature, and an extracellular matrix that can create physical barriers to drug penetration.[12][13]
-
Protein Binding: High plasma protein binding can reduce the fraction of free, active drug available to engage the target in vivo.[11]
-
Target Engagement: The in vivo concentration of the drug at the tumor may not be sufficient to achieve the level of target inhibition needed for robust anti-tumor activity.
Figure 4: Factors Complicating In Vitro to In Vivo Correlation.
Conclusion and Future Directions
This guide outlines a structured approach to evaluating the efficacy of a novel TKI, N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, from initial in vitro characterization to in vivo validation. The hypothetical data illustrates a common scenario in drug discovery: a potent compound in vitro does not always translate to a highly effective agent in vivo.
The lack of a direct correlation underscores the importance of integrating pharmacokinetic and pharmacodynamic studies early in the development process.[14] To improve the predictive power of our preclinical data, further experiments are warranted:
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice to understand if exposure levels are the limiting factor.
-
Pharmacodynamic Studies: Measure the inhibition of the target (e.g., phosphorylated EGFR) in the tumor tissue of treated animals to confirm target engagement.
-
Advanced In Vivo Models: Utilize patient-derived xenograft (PDX) models, which better preserve the heterogeneity and microenvironment of human tumors.[6]
By systematically addressing the factors that bridge the in vitro and in vivo gap, researchers can make more informed decisions, optimize dosing strategies, and increase the probability of translating a promising compound into a successful therapeutic.
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A Comprehensive Guide to the Safe Disposal of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. As a specialized chemical, likely used in research and development, it lacks extensive public safety data. Therefore, this protocol is synthesized from an analysis of its constituent functional groups—acetamide, aromatic amine, and thioether (organosulfur)—and grounded in established best practices for hazardous laboratory waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Waste Characterization
The proper disposal of any chemical begins with a thorough understanding of its potential hazards. The structure of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide suggests it should be managed as a hazardous waste due to the combined risks associated with its functional groups.
-
Acetamide Moiety: Many substituted acetamides are recognized for their potential toxicity. The parent compound, acetamide, is suspected of causing cancer.[1][2] Therefore, this derivative should be handled with extreme caution as a potential carcinogen.
-
Organosulfur (Thioether) Linkage: Organosulfur compounds can release toxic sulfur oxides (SOx) upon combustion if not performed in a specialized, high-temperature incinerator equipped with scrubbers. Burning such compounds in an open environment is strictly prohibited.
-
Aromatic Amine Structure: Aromatic amines are a class of compounds that includes many known toxic and carcinogenic substances.
Based on this analysis, the chemical waste must be classified as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the category of toxicity.[3][4]
| Data Point | Information | Rationale & Source |
| Chemical Name | N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | IUPAC Nomenclature |
| CAS Number | Not readily available. Treat as a novel or research chemical. | Lack of specific registration data necessitates a conservative approach. |
| Likely Hazard Profile | Toxic, Potential Carcinogen, Irritant. | Based on acetamide and aromatic amine structures.[1][2][5][6] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service. | Mandated for toxic and uncharacterized chemical waste.[7][8][9] |
| Recommended Method | High-temperature incineration in a permitted facility. | Ensures complete destruction and scrubbing of harmful byproducts (SOx, NOx).[7] |
| EPA Waste Code | To be determined by institutional EHS based on analysis or generator knowledge. | Waste characterization is a legal requirement for the generator.[4][10] |
Mandatory Safety and Handling Protocols
Before beginning any work that will generate this waste, ensure all safety measures are in place. Handling the pure substance and its waste requires the same level of precaution.
Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted while wearing appropriate PPE to prevent skin contact, eye exposure, and inhalation.
| PPE Item | Specification | Justification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent dermal absorption of this potentially toxic substance. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against accidental splashes of solutions or contact with solid particles. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To prevent contamination of personal clothing and minimize skin contact. |
| Respiratory Protection | Handle only in a certified chemical fume hood. | To prevent inhalation of airborne particles or potential vapors, especially if heated. |
Step-by-Step Disposal Protocol
Disposing of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is not merely about discarding it; it is a regulated process of containment and transfer. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.
Step 1: Segregation at the Point of Generation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions in a waste container.
-
Action: Collect waste N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated container.
-
Causality: This compound should be segregated as a non-halogenated organic solid waste . Keeping it separate from liquid waste prevents unforeseen reactions and simplifies the disposal process for your waste contractor. It is crucial to avoid mixing it with strong oxidizing agents, acids, or bases, as reactivity data is not available.[11][12]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap for solids) that is in good condition and free from leaks or contamination on the outside.[3][11][13]
-
Causality: The container must be robust and chemically resistant to prevent leakage. The cap must be securely sealed at all times except when waste is being added to prevent the release of any potential vapors and to comply with regulations.[11][14] Do not leave a funnel in the container.[11]
Step 3: Labeling
Accurate labeling is a legal requirement and is vital for the safety of everyone who will handle the container.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. This label must be obtained from your institution's Environmental Health & Safety (EHS) department.[11]
-
Required Information on the Label:
-
The full, unabbreviated chemical name: "N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" [11]
-
An accurate estimation of the concentration if in a mixture.
-
The date when waste was first added (Accumulation Start Date).
-
The specific hazard warnings (e.g., "Toxic," "Potential Carcinogen").[14]
-
Causality: Federal and local regulations mandate precise labeling to ensure waste is properly identified, tracked from "cradle-to-grave," and handled appropriately by disposal personnel.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is ready for pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel.[3][11][14]
-
Storage Requirements:
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
It must be located away from heat sources, direct sunlight, and high-traffic areas.[13]
-
Store it with other compatible, non-halogenated organic solid wastes.
-
-
Causality: SAAs are a regulatory requirement designed to ensure that hazardous waste is managed safely in the laboratory before being moved to a central storage area or picked up by a disposal vendor.[14] There are limits on the volume of waste that can be stored and the time it can be kept.[3]
Step 5: Arranging for Pickup and Disposal
The final step is to transfer the waste to a licensed professional.
-
Action: Once the container is nearly full (no more than 80% capacity for liquids, or as appropriate for solids), or if the project is complete, contact your institution's EHS department to schedule a waste pickup.[8][12]
-
Documentation: You will be required to complete a waste pickup form or manifest, providing all the information from the container's label. This documentation is a critical part of the regulatory tracking process.[14]
-
Causality: Only licensed hazardous waste disposal companies are permitted to transport and destroy chemical waste.[7][9] They have the specialized facilities, such as high-temperature incinerators, required to do so in an environmentally sound and legally compliant manner.[7]
Decontamination and Spill Management
-
Decontamination: Any glassware or equipment that has come into contact with N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The first two rinsates must be collected and disposed of as hazardous liquid waste. The third rinsate can often be disposed of similarly, though local EHS guidelines should be consulted.
-
Spill Cleanup: In the event of a small spill, alert personnel in the area. While wearing full PPE, cover the spill with an inert absorbent material (such as vermiculite or sand). Carefully sweep the contaminated material into a designated waste container. This spill cleanup debris must be sealed, labeled, and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualization of Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
Caption: Disposal workflow for N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
